1,3-Benzodioxole-4-carbaldehyde O-methyloxime
Description
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Properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-4-yl)-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-11-10-5-7-3-2-4-8-9(7)13-6-12-8/h2-5H,6H2,1H3/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVNULOVRABQM-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C2C(=CC=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C2C(=CC=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzodioxole-4-carbaldehyde O-methyloxime: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime, a molecule of interest within the realm of medicinal chemistry and drug discovery. Due to the limited direct literature on this specific derivative, this guide synthesizes information from established chemical principles, data on its precursor, 1,3-Benzodioxole-4-carbaldehyde, and the broader context of the bioactive 1,3-benzodioxole scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, characteristics, and potential utility of this compound.
The 1,3-Benzodioxole Core: A Privileged Scaffold in Bioactive Molecules
The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a recurring structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1] This heterocyclic structure, consisting of a benzene ring fused to a five-membered dioxole ring, is a precursor to various pharmaceutical agents and is explored for its therapeutic potential, including anti-inflammatory and neuroprotective effects.[1] Its derivatives have been investigated for their applications as insecticide synergists, in fragrance formulations, and notably, in the development of novel therapeutics.[1][2] The 1,3-benzodioxole ring system is present in compounds with demonstrated anti-tumor, antimicrobial, and vasodilatory properties, establishing it as a "privileged scaffold" in medicinal chemistry.[3][4]
Synthesis of this compound
The synthesis of the title compound originates from its corresponding aldehyde, 1,3-Benzodioxole-4-carbaldehyde. The conversion to the O-methyloxime is a standard and high-yielding condensation reaction with methoxylamine hydrochloride.
Precursor: 1,3-Benzodioxole-4-carbaldehyde
Before detailing the synthesis of the target oxime, it is crucial to understand the properties of the starting material.
| Property | Value | Source |
| IUPAC Name | 1,3-benzodioxole-4-carbaldehyde | [5] |
| Synonyms | 2,3-(Methylenedioxy)benzaldehyde | [5] |
| CAS Number | 7797-83-3 | [5] |
| Molecular Formula | C₈H₆O₃ | [5] |
| Molecular Weight | 150.13 g/mol | [5] |
| Appearance | Liquid (at 20°C) | [6] |
| Melting Point | 32-36°C | [6] |
| Boiling Point | 76-80°C at 0.3 mmHg | [6] |
| Density | 1.312 g/cm³ | [6] |
Synthetic Protocol: O-Methyloximation of 1,3-Benzodioxole-4-carbaldehyde
The oximation of aldehydes and ketones is a robust and well-established reaction in organic synthesis.[7] The following protocol is a generalized yet reliable method for the preparation of this compound.
Reaction Scheme:
A representative synthesis of an O-methyloxime from an aldehyde.
Step-by-Step Methodology:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-Benzodioxole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or an aqueous medium.[8]
-
Addition of Methoxylamine Hydrochloride: To the stirred solution, add methoxylamine hydrochloride (1.1-1.5 equivalents). The use of a slight excess of the hydroxylamine salt ensures complete conversion of the aldehyde.
-
Base Addition: A mild base, such as sodium carbonate, sodium acetate, or pyridine (1.5-2.0 equivalents), is added portion-wise to the reaction mixture.[7] The base is crucial as it neutralizes the hydrochloride salt, liberating the free methoxylamine nucleophile to react with the carbonyl carbon of the aldehyde.
-
Reaction Monitoring: The reaction is typically stirred at room temperature.[8] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. These reactions are often complete within a few hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉NO₃ | Addition of a CH₃NO group to the aldehyde. |
| Molecular Weight | 179.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow crystalline solid | Most oximes are crystalline solids.[9] |
| Solubility | Low solubility in water, soluble in polar organic solvents | A common property of oximes.[10] |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), OCH₂O protons (δ ~6.0 ppm), oxime proton (CH=N, δ ~8.1 ppm), O-methyl protons (δ ~3.9 ppm) | Based on similar aromatic O-methyl oximes. |
| ¹³C NMR | Aromatic carbons, OCH₂O carbon (~101 ppm), C=N carbon (~148-150 ppm), O-methyl carbon (~61 ppm) | Based on known shifts for similar structures. |
| IR Spectroscopy | C=N stretch (~1665 cm⁻¹), N-O stretch (~945 cm⁻¹) | Characteristic absorption peaks for oximes.[10] |
Potential Applications in Drug Discovery and Development
The 1,3-benzodioxole scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have been shown to possess a wide range of biological activities, making this compound a compound of interest for further investigation.
The central role of the 1,3-benzodioxole scaffold in bioactive compounds.
-
Anti-cancer Research: Numerous 1,3-benzodioxole derivatives have demonstrated cytotoxic activity against various human tumor cell lines.[4][11] For instance, derivatives have been conjugated with arsenicals to improve their anti-tumor efficiency.[3] The introduction of an O-methyloxime moiety could modulate the pharmacokinetic and pharmacodynamic properties of the benzodioxole core, potentially leading to novel anti-cancer agents.
-
Neurological Disorders: The 1,3-benzodioxole structure is found in stiripentol, an antiepileptic drug.[3] This highlights the potential for other derivatives to interact with targets in the central nervous system.
-
Antimicrobial and Other Activities: The 1,3-benzodioxole moiety has been incorporated into molecules with antimicrobial and schistosomicidal activities.[12] The oxime functional group itself is present in various bioactive compounds and can influence properties like cell permeability and metabolic stability.[13]
Safety and Handling
As there is no specific safety data for this compound, it is prudent to handle this compound with the same precautions as its precursor, 1,3-Benzodioxole-4-carbaldehyde.
-
Hazard Classification: The precursor aldehyde is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation.[14]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Conclusion
This compound is a readily synthesizable derivative of the biologically significant 1,3-benzodioxole scaffold. While direct experimental data on this compound is scarce, its synthesis can be reliably achieved through standard chemical transformations. Based on the well-documented bioactivities of related benzodioxole-containing molecules, this O-methyloxime derivative represents a promising candidate for further investigation in medicinal chemistry, particularly in the search for new anti-cancer and neuroactive agents. Researchers are advised to follow stringent safety protocols based on the known hazards of the starting materials.
References
-
The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
1,3-Benzodioxole-4-carboxaldehyde. PubChem. Available at: [Link]
-
Shi, X., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. Available at: [Link]
-
Oximes: Structure, Formula, Preparation & Uses in Chemistry. Vedantu. Available at: [Link]
-
Oxime: Definition, Structure, Formation, and Compounds. Chemistry Learner. Available at: [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002).
- Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN.
- Cossy, J. (2006). Product Class 15: Oximes. Science of Synthesis, 27, 461-512.
-
Oximes. BYJU'S. Available at: [Link]
- An Efficient Procedure for Synthesis of Oximes by Grinding. (2006). Oriental Journal of Chemistry, 22(3), 617-620.
- Supporting Information - (E)-benzaldehyde O-benzyl oxime (1bh). The Royal Society of Chemistry.
- SAFETY DATA SHEET - 1-(1,3-benzodioxol-5-yl)propan-1-one. Sigma-Aldrich.
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Journal of Advanced Scientific Research, 15(4), 1-6.
-
Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Testbook. Available at: [Link]
- The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. (2023). Molecules, 28(23), 7869.
- SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 232-234.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
- New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. (2021). Experimental Parasitology, 228, 108139.
- 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2014). Arkivoc, 2014(6), 209-221.
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules, 22(7), 1195.
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
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- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]
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Technical Guide: Synthesis of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime
Derivative of CAS 7797-83-3
Executive Summary & Chemical Identity
This technical guide details the synthesis pathway for the O-methyloxime derivative of 1,3-Benzodioxole-4-carboxaldehyde (CAS 7797-83-3).
While often overshadowed by its isomer Piperonal (3,4-methylenedioxybenzaldehyde), the 4-isomer (CAS 7797-83-3) represents a critical scaffold in medicinal chemistry, particularly in the development of ortho-substituted benzodioxole pharmaceuticals and agrochemical synergists. The conversion of the aldehyde functionality to an O-methyloxime ether (
Chemical Entity Profile
| Property | Precursor (Aldehyde) | Target Derivative (O-Methyloxime) |
| Systematic Name | 1,3-Benzodioxole-4-carbaldehyde | 1,3-Benzodioxole-4-carbaldehyde O-methyloxime |
| CAS Number | 7797-83-3 | Not widely listed (Research Intermediate) |
| Molecular Formula | ||
| Molecular Weight | 150.13 g/mol | 179.17 g/mol |
| Key Functionality | Aromatic Aldehyde (Ortho-substituted) | O-Alkyl Oxime Ether |
Retrosynthetic Analysis & Mechanistic Pathway
The Challenge of Ortho-Substitution
The synthesis of the O-methyloxime from CAS 7797-83-3 presents a specific challenge compared to standard benzaldehydes: Steric Hindrance . The aldehyde group at the C4 position is adjacent to the oxygen of the dioxole ring. This "ortho-effect" creates steric crowding that can retard the nucleophilic attack of the methoxyamine. Furthermore, the electron-donating nature (+M effect) of the dioxole oxygen reduces the electrophilicity of the carbonyl carbon.
Strategic Solution: The protocol utilizes Methoxyamine Hydrochloride in the presence of a weak base (Pyridine or Sodium Acetate) in a polar protic solvent (Ethanol). The acidic conditions provided by the hydrochloride salt initially activate the carbonyl, while the base buffers the solution to allow the nucleophilic amine to exist in its reactive free-base form.
Reaction Mechanism
The transformation proceeds via a Nucleophilic Addition-Elimination pathway.
-
Nucleophilic Attack: The lone pair of the nitrogen in methoxyamine (
) attacks the electrophilic carbonyl carbon of the aldehyde. -
Tetrahedral Intermediate: A zwitterionic alkoxide intermediate forms, which is rapidly protonated to a hemiaminal (carbinolamine).
-
Dehydration: Under the reaction conditions (often slightly acidic or thermal), the hydroxyl group is protonated and eliminated as water, forming the C=N double bond.
Figure 1: Mechanistic pathway for the conversion of CAS 7797-83-3 to its O-methyloxime derivative.
Experimental Protocol
This protocol is designed for high purity and yield, accounting for the specific solubility and reactivity profile of benzodioxole derivatives.
Materials & Reagents[3]
-
Precursor: 1,3-Benzodioxole-4-carbaldehyde (CAS 7797-83-3) [>97% purity].
-
Reagent: Methoxyamine Hydrochloride (
) [1.2 - 1.5 equivalents]. -
Base: Pyridine (anhydrous) OR Sodium Acetate (
). -
Solvent: Ethanol (Absolute) or Methanol.
-
Workup: Dichloromethane (DCM), Hydrochloric acid (1M), Brine, Sodium Sulfate.
Step-by-Step Synthesis Workflow
Step 1: Reaction Setup
-
Dissolve 1.50 g (10 mmol) of 1,3-Benzodioxole-4-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.
-
Add 1.25 g (15 mmol) of Methoxyamine Hydrochloride (1.5 eq) to the solution.
-
Base Addition:
-
Method A (Pyridine): Add 1.2 mL (15 mmol) of Pyridine dropwise. This is preferred for difficult substrates as pyridine acts as both solvent and catalyst.
-
Method B (NaOAc): Add 1.23 g (15 mmol) of Sodium Acetate trihydrate. Preferred for "greener" synthesis.
-
Step 2: Reflux & Monitoring
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (78°C) under a nitrogen atmosphere.
-
Time: Stir for 2–4 hours .
-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the oxime spot ( ). The oxime is typically less polar than the aldehyde.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (ethanol) under reduced pressure (Rotavap).
-
Resuspend the residue in 30 mL Dichloromethane (DCM) and 20 mL Water .
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL DCM.
-
Wash: Wash the combined organic layers with:
-
10 mL 1M HCl (to remove excess pyridine/methoxyamine).
-
10 mL Saturated Brine .
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 4: Purification
-
The crude product is usually a pale yellow oil or low-melting solid.
-
Purification: If necessary, purify via Flash Column Chromatography using a gradient of Hexane
5% EtOAc/Hexane . -
Note: The product will likely exist as a mixture of E (anti) and Z (syn) isomers, with the E-isomer predominating due to steric repulsion between the methoxy group and the benzodioxole ring.
Figure 2: Operational workflow for the synthesis of this compound.
Characterization & Validation
To ensure scientific integrity, the synthesized derivative must be validated using the following parameters.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
3.9–4.0 ppm (s, 3H): Characteristic singlet for the
group. This is the definitive proof of O-methylation. -
6.0 ppm (s, 2H): Methylenedioxy protons (
). -
8.0–8.5 ppm (s, 1H): The azomethine proton (
). The chemical shift will vary slightly between E and Z isomers. -
Aromatic Region: Multiplets corresponding to the 1,2,3-trisubstituted benzene ring pattern.
-
3.9–4.0 ppm (s, 3H): Characteristic singlet for the
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): 179 m/z. -
Fragmentation Pattern:
-
Loss of
(M-31). -
Retention of the stable benzodioxole cation.
-
Stability & Storage
-
Stability: O-methyloximes are significantly more stable to hydrolysis than their parent imines. They are generally stable at room temperature.
-
Storage: Store in amber vials at 4°C to prevent light-induced
isomerization.
Applications & Context
This specific derivative serves as a versatile building block in:
-
Agrochemicals: Benzodioxole oxime ethers are known synergists for pyrethroid insecticides, inhibiting metabolic degradation in insects.
-
Medicinal Chemistry: The 1,3-benzodioxole moiety is a "privileged structure" found in drugs like Stiripentol and Tadalafil . The O-methyloxime variant allows researchers to probe the hydrogen-bond acceptor properties of the side chain without the metabolic instability of an aldehyde.
References
-
Chemical Identity of CAS 7797-83-3
- General Synthesis of Oxime Ethers: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Preparation of Oximes and O-Alkyl Oximes". Context: Standard protocols for aldehyde-to-oxime conversion using pyridine/ethanol.
- Bioactivity of Benzodioxole Derivatives: Source: "1,3-Benzodioxole: A Privileged Scaffold in Medicinal Chemistry". ChemicalBook/Review.
- Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
Sources
An In-depth Technical Guide to the Core Differences Between 1,3-Benzodioxole-4-carbaldehyde and Piperonal Oxime Derivatives
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, serving as the foundation for a multitude of derivatives with diverse applications.[1] This guide provides a detailed comparative analysis of derivatives originating from two closely related, yet functionally distinct, starting materials: 1,3-benzodioxole-4-carbaldehyde and piperonal oxime . While both molecules share the same core heterocyclic system, the isomeric position of the functional group and, more critically, the transformation of an aldehyde to an oxime, creates divergent pathways for synthetic elaboration. This document will elucidate these differences from a structural, reactive, and application-oriented perspective, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and design novel derivatives.
Chapter 1: The Parent Scaffolds: A Tale of Two Isomers
The journey into the derivatives begins with a fundamental understanding of the parent aldehydes. 1,3-Benzodioxole-4-carbaldehyde and its more common isomer, piperonal (1,3-benzodioxole-5-carbaldehyde), are aromatic aldehydes that differ only in the substitution pattern on the benzene ring.[2]
-
1,3-Benzodioxole-4-carbaldehyde (ortho-isomer): The formyl group (-CHO) is positioned at the 4-position, ortho to one of the ring's oxygen atoms.
-
Piperonal (1,3-Benzodioxole-5-carbaldehyde) (meta/para-isomer): The formyl group is at the 5-position, meta to one oxygen and para to the other.[3] This is the precursor to piperonal oxime.
This positional isomerism is not trivial. The proximity of the aldehyde in the 4-position isomer to the dioxole ring oxygen can introduce distinct electronic and steric effects compared to the 5-position isomer, potentially influencing reaction kinetics and the stability of intermediates.
Caption: Isomeric structures of the parent aldehydes.
Table 1: Physicochemical Properties of Parent Aldehydes
| Property | 1,3-Benzodioxole-4-carbaldehyde | Piperonal (1,3-Benzodioxole-5-carbaldehyde) |
| CAS Number | 7797-83-3[2] | 120-57-0[3] |
| Molecular Formula | C₈H₆O₃[2] | C₈H₆O₃[3] |
| Molar Mass | 150.13 g/mol [2] | 150.13 g/mol [3] |
| Appearance | Liquid or low-melting solid[4] | Colorless crystalline solid[3][5] |
| Melting Point | 32-36 °C[4] | 37 °C[3] |
| Boiling Point | 76-80 °C at 0.3 mmHg[4] | 263 °C[3] |
| Solubility | Soluble in organic solvents | Slightly soluble in water; very soluble in alcohol and ether[5] |
Chapter 2: The Functional Group Divide: Aldehyde vs. Oxime
The core difference between the two families of derivatives lies in the reactivity of their primary functional group: the aldehyde versus the oxime.
Chemistry of the Aromatic Aldehyde
The aldehyde group is a versatile electrophilic center.[6] Derivatives of 1,3-benzodioxole-4-carbaldehyde are primarily synthesized through reactions targeting this group:
-
Oxidation: Easily oxidized to the corresponding carboxylic acid (1,3-benzodioxole-4-carboxylic acid).
-
Reduction: Reduced to the primary alcohol (1,3-benzodioxole-4-methanol).[3]
-
Condensation Reactions: Undergoes reactions like Knoevenagel, aldol, and Wittig reactions to form carbon-carbon double bonds, leading to chalcones and other α,β-unsaturated systems.[7]
-
Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Imine Formation: Condenses with primary amines to form Schiff bases or imines.
From Aldehyde to Oxime: A Critical Transformation
An oxime is formed by the condensation of an aldehyde or ketone with hydroxylamine (NH₂OH).[8][9] Specifically, piperonal reacts with hydroxylamine to yield piperonal oxime. This reaction converts the planar carbonyl group into a C=N-OH functionality, which introduces new stereochemical possibilities (syn/anti isomerism) and fundamentally alters the molecule's reactivity.[8]
Caption: Synthesis of Piperonal Oxime.
Chemistry of the Oxime
The oxime functional group in piperonal oxime opens up a completely different set of synthetic possibilities compared to the parent aldehyde.[10]
-
Reduction: The C=N bond can be reduced to form primary amines (piperonylamine). This is a common route to valuable amine intermediates.[8]
-
Beckmann Rearrangement: A hallmark reaction of oximes, where acid catalysis induces a rearrangement to form an amide (in this case, piperonylformamide).[11][12] This reaction is a powerful tool for converting a C=N bond into a C-N bond within the carbon skeleton.
-
Dehydration to Nitriles: Aldoximes can be dehydrated under certain conditions to yield nitriles (piperonylonitrile).[13][14][15] This provides a direct route from an aldehyde to a nitrile via the oxime intermediate.
-
O-Alkylation/Acylation: The hydroxyl group of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, which themselves have shown significant biological activity.[16][17]
Chapter 3: A Comparative Analysis of Derivative Classes
The divergent reactivity of the aldehyde and oxime functional groups leads to distinct classes of derivatives with different structural motifs and potential applications.
Caption: Divergent synthetic pathways from the two starting materials.
Chapter 4: Spectroscopic and Analytical Differentiation
Distinguishing between these derivative classes is straightforward using standard analytical techniques. The key is to identify the spectral signatures of the core functional groups.
Table 2: Key Spectroscopic Signatures for Derivative Identification
| Functional Group | Technique | Key Signal / Signature | Approximate Range |
| Aldehyde (-CHO) | IR Spectroscopy | Strong C=O stretch | 1680-1715 cm⁻¹ |
| ¹H NMR | Aldehyde proton (s, 1H) | δ 9.5-10.5 ppm | |
| ¹³C NMR | Carbonyl carbon | δ 190-200 ppm[18] | |
| Oxime (C=N-OH) | IR Spectroscopy | O-H stretch (broad), C=N stretch, N-O stretch | 3600 cm⁻¹ (O-H), 1665 cm⁻¹ (C=N), 945 cm⁻¹ (N-O)[9] |
| ¹H NMR | Oxime proton (s, 1H), CH =NOH proton (s, 1H) | δ 8.0-11.5 ppm (OH), δ 7.5-8.5 ppm (CH) | |
| ¹³C NMR | C=N carbon | δ 140-160 ppm | |
| Nitrile (-C≡N) | IR Spectroscopy | C≡N stretch (sharp, medium intensity) | 2220-2260 cm⁻¹ |
| Amide (-CONH-) | IR Spectroscopy | N-H stretch, C=O stretch (Amide I band) | 3100-3500 cm⁻¹ (N-H), 1630-1690 cm⁻¹ (C=O) |
Note: Exact peak positions can vary based on the specific molecular structure and solvent.
For example, the ¹H NMR spectrum of piperonal clearly shows a singlet for the aldehyde proton around 9.8 ppm and a singlet for the methylenedioxy protons around 6.0 ppm.[18][19] Its aromatic protons typically appear between 6.9 and 7.4 ppm.[19] In contrast, the spectrum for piperonal oxime would lack the aldehyde proton peak but would show new peaks for the CH =N proton and the OH proton.[20]
Chapter 5: Applications in Drug Development and Research
The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds.[21] The different classes of derivatives accessible from the aldehyde versus the oxime lend themselves to distinct therapeutic areas.
-
Derivatives from Aldehydes (e.g., Chalcones, Schiff Bases): The α,β-unsaturated ketones (chalcones) and imines derived from 1,3-benzodioxole aldehydes often exhibit anti-tumor, anti-inflammatory, and antioxidant properties.[22] The planarity and conjugated system of these molecules facilitate intercalation with biological macromolecules. Recently, 1,3-benzodioxole derivatives have been conjugated with arsenicals to create anti-tumor agents with improved pharmacokinetic profiles.[23]
-
Derivatives from Oximes (e.g., Amines, Amides, Nitriles):
-
Amines: The primary amines produced from oxime reduction are critical building blocks for a vast range of pharmaceuticals. They can be further elaborated to target CNS disorders, cardiovascular diseases, and more.
-
Amides: The Beckmann rearrangement provides access to amides, a functional group central to countless drug molecules, offering metabolic stability and hydrogen bonding capabilities.
-
Oxime Ethers/Esters: These derivatives have gained attention as potent pesticide candidates and may have other agrochemical or pharmaceutical applications.[17]
-
Chapter 6: Experimental Protocols
To provide a practical context, this section details representative, self-validating experimental procedures.
Protocol 1: Synthesis of Piperonal Oxime from Piperonal
Causality: This protocol describes the acid-catalyzed condensation of an aldehyde with hydroxylamine. The weakly acidic medium protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the nitrogen of hydroxylamine. Subsequent dehydration yields the stable oxime.[9][24]
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve piperonal (10.0 g, 66.6 mmol) in 50 mL of ethanol.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (5.8 g, 83.4 mmol) and sodium carbonate (anhydrous, 9.0 g, 84.9 mmol) in 25 mL of water.[25]
-
Reaction: Add the aqueous solution to the ethanolic solution of piperonal with stirring. Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 80-85 °C) using a heating mantle for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: After the reaction is complete (disappearance of the piperonal spot on TLC), cool the mixture to room temperature and then in an ice bath.
-
Precipitation & Filtration: Slowly add 100 mL of cold water to the reaction mixture to precipitate the product. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification (Self-Validation): Wash the crude product with cold water (3 x 20 mL). Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure piperonal oxime as white crystals.
-
Characterization (Self-Validation): Dry the purified product under vacuum. Determine the melting point and record its IR and NMR spectra to confirm its identity and purity against reference data.[20]
Protocol 2: Dehydration of Piperonal Oxime to Piperonylonitrile
Causality: This protocol utilizes a high-boiling polar aprotic solvent (DMF) and heat to facilitate the elimination of water from the aldoxime, forming the corresponding nitrile.[13][14] This is an E1cB-like or E2 elimination process.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperonal oxime (5.0 g, 30.3 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
Heating: Heat the solution to reflux (approx. 155-160 °C) in a sand or oil bath.[13]
-
Reaction Monitoring: Maintain reflux for 10-20 minutes. Monitor the reaction by TLC until the starting oxime is consumed.[13]
-
Cooling & Precipitation: Cool the reaction mixture in an ice bath. Slowly add cold water dropwise with vigorous stirring until the product precipitates.
-
Filtration & Washing: Collect the precipitated solid by vacuum filtration. Wash thoroughly with water to remove residual DMF.
-
Purification (Self-Validation): Recrystallize the crude piperonylonitrile from ethanol to yield the pure product.
-
Characterization (Self-Validation): Dry the product, determine its melting point, and confirm its structure by IR spectroscopy (observing the characteristic C≡N stretch around 2230 cm⁻¹) and NMR spectroscopy.
Caption: Workflow for the synthesis of Piperonylonitrile.
Chapter 7: Conclusion
The distinction between derivatives of 1,3-benzodioxole-4-carbaldehyde and piperonal oxime is a clear illustration of how a single functional group transformation can dramatically expand the synthetic and application horizons of a core scaffold. While the aldehyde derivatives provide access to important classes of compounds like chalcones and Schiff bases, the conversion to an oxime unlocks entirely different molecular architectures, including amines, amides, and nitriles, via powerful named reactions like the Beckmann rearrangement. For researchers in drug discovery, understanding these divergent pathways is essential for rationally designing new chemical entities based on the privileged 1,3-benzodioxole core.
References
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Wikipedia. Piperonal. Available from: [Link]
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ResearchGate. Synthesis of Piperonal Ether Oxime Compounds at Room Temperature Using a Strong Base. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. Available from: [Link]
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Wikipedia. Beckmann rearrangement. Available from: [Link]
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Ataman Kimya. PIPERONAL. Available from: [Link]
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Symb ChemTech. Piperonal [120-57-0]. Available from: [Link]
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ACS Publications. An Alternative One-Step Procedure for the Conversion of Piperonal to Piperonylonitrile. Journal of Chemical Education. Available from: [Link]
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University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Oxime; aldoxime; ketoxime. Available from: [Link]
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ACS Publications. An Alternative One-Step Procedure for the Conversion of Piperonal to Piperonylonitrile. Available from: [Link]
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Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]
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MDPI. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Available from: [Link]
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Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8438, Piperonal. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 82264, 1,3-Benzodioxole-4-carboxaldehyde. Available from: [Link]
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Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Available from: [Link]
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Taylor & Francis Online. Oximes – Knowledge and References. Available from: [Link]
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ResearchGate. NMR analysis of isolated piperonal; (a) 1 H NMR analysis; (b) 13 C NMR analysis. Available from: [Link]
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SpectraBase. Piperonal, oxime - Optional[FTIR] - Spectrum. Available from: [Link]
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Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]
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National Center for Biotechnology Information. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Available from: [Link]
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Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding. Available from: [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. PIPERONAL. Available from: [Link]
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National Center for Biotechnology Information. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Available from: [Link]
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ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]
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PubMed. Expedient discovery of novel oxime ester derivatives of piperine/piperine analogs as potent pesticide candidates and their mode of action against Tetranychus cinnabarinus Boisduval. Available from: [Link]
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Royal Society of Chemistry. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. Available from: [Link]
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MDPI. An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. Available from: [Link]
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Cheméo. Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Available from: [Link]
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Stenutz. 1,3-benzodioxole-4-carbaldehyde. Available from: [Link]
-
Preprints.org. Green Approach for Synthesis of Oximes by Using Natural Acids. Available from: [Link]
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Literature review on 4-substituted benzodioxole oxime ethers
An In-depth Technical Guide to 4-Substituted Benzodioxole Oxime Ethers: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic combination of privileged structural motifs is a cornerstone of innovation. The 1,3-benzodioxole ring and the oxime ether functional group represent two such scaffolds, each with a rich history of biological significance. This guide provides a comprehensive exploration of their convergence in the form of 4-substituted benzodioxole oxime ethers, a class of compounds demonstrating remarkable versatility and therapeutic promise.
The Benzodioxole Core: A Gift from Nature
The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered dioxole ring, is a prominent feature in numerous natural products, most notably safrole, the primary constituent of sassafras oil.[1] Its prevalence in biologically active molecules has earned it the status of a "privileged scaffold." This structure is not merely a passive framework; its electron-rich nature and rigid conformation can significantly influence a molecule's interaction with biological targets.[2] In synthetic chemistry, benzodioxole derivatives serve as crucial precursors for a wide array of pharmaceuticals, including the antidepressant paroxetine and the erectile dysfunction drug tadalafil.[3] Their derivatives have been investigated for a multitude of therapeutic properties, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.[4]
The Oxime Ether Moiety: A Nexus of Reactivity and Stability
The oxime ether functional group (>C=N-O-R) is another pharmacologically significant entity, found in approved drugs like the antidepressant fluvoxamine and the antifungal oxiconazole.[5][6][7] This group offers a unique combination of chemical stability and synthetic versatility.[8][9] The presence of the C=N double bond introduces the possibility of geometric isomerism, while the ether linkage provides a key point for structural modification, allowing chemists to fine-tune properties such as lipophilicity, metabolic stability, and target-binding affinity.[5][7] The diverse biological activities associated with oxime ethers—spanning antimicrobial, anticancer, anti-inflammatory, and insecticidal properties—underscore their importance in drug design.[5][10][11]
The Rationale for Convergence
The fusion of the 4-substituted benzodioxole core with an oxime ether side chain creates a molecular architecture ripe for exploration. The substitution at the 4-position of the benzodioxole ring allows for the precise modulation of steric and electronic properties, directly influencing the molecule's interaction with its biological target. This, combined with the tunable nature of the oxime ether's R-group, opens up a vast chemical space for generating novel compounds with tailored biological activities.
Part 2: Synthetic Pathways and Methodologies
The synthesis of 4-substituted benzodioxole oxime ethers is a multi-step process that hinges on the reliable formation of both the core heterocyclic system and the oxime ether linkage. The causality behind each step is critical for maximizing yield and purity.
Foundational Synthesis: From Oxime to Oxime Ether
The conversion of a carbonyl compound to an oxime ether is a two-step sequence.
-
Oxime Formation: The initial step involves the condensation of a ketone or aldehyde with hydroxylamine.[9] This reaction is typically catalyzed by a mild base.
-
O-Alkylation/Arylation: The subsequent etherification of the oxime is the crucial step. This is most commonly achieved via nucleophilic substitution, where the oxime anion attacks an alkyl or aryl halide. The choice of base and solvent is paramount to prevent side reactions, such as the formation of nitrones.[12] Common systems include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethylformamide (DMF).[13] An alternative approach utilizes silver oxide, which can act as both a base and a catalyst, often leading to excellent yields without nitrone byproducts.[12]
Sources
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Methodological & Application
Technical Application Note: High-Yield Synthesis of 1,3-Benzodioxole-4-Carbaldehyde O-Methyloxime
Abstract & Core Directive
This Application Note details a robust, scalable protocol for the synthesis of 1,3-benzodioxole-4-carbaldehyde O-methyloxime (also known as 2,3-methylenedioxybenzaldehyde O-methyloxime). This transformation is a critical step in the synthesis of various agrochemicals and pharmaceutical intermediates, particularly those requiring the stable "masked" aldehyde functionality or specific geometric isomers for biological activity.
The protocol utilizes a buffered ethanolic system (Sodium Acetate/Ethanol) rather than the traditional pyridine solvent method. This modification improves the green chemistry profile, simplifies workup by eliminating amine removal steps, and consistently delivers yields >90% with high isomeric purity.
Scientific Background & Mechanistic Rationale[1][2][3][4][5]
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic addition-elimination pathway.
-
Activation: The carbonyl oxygen of the aldehyde is activated (protonated or hydrogen-bonded) by the weak acid present in the buffer system.
-
Addition: The nucleophilic nitrogen of the methoxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine (hemiaminal) intermediate.
-
Elimination: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond.
Isomerism (E/Z Selectivity)
Oxime ethers exist as E (trans) and Z (cis) geometric isomers.
-
Thermodynamics: The E-isomer is generally more thermodynamically stable due to minimized steric hindrance between the methoxy group and the aromatic ring.
-
Control: Using ethanol at reflux promotes thermodynamic equilibration, favoring the E-isomer. The 4-position of the benzodioxole ring imposes specific steric constraints due to the adjacent oxygen of the dioxole ring, further influencing this ratio.
Pathway Visualization
The following diagram illustrates the reaction pathway and critical control points.
Caption: Mechanistic pathway from aldehyde to oxime ether, highlighting the dehydration step and isomerization potential.
Materials & Equipment
Reagents
| Reagent | CAS Number | Purity | Role |
| 1,3-Benzodioxole-4-carbaldehyde | 7797-83-3 | >97% | Starting Material |
| Methoxylamine Hydrochloride | 593-56-6 | >98% | Nucleophile Source |
| Sodium Acetate (Anhydrous) | 127-09-3 | ACS Grade | HCl Scavenger / Buffer |
| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent |
| Ethyl Acetate | 141-78-6 | ACS Grade | Extraction Solvent |
Equipment
-
100 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with nitrogen inlet.
-
Oil bath or heating mantle with temperature controller.[1]
-
Rotary evaporator.[2]
-
Silica gel TLC plates (F254).
Experimental Protocol
Preparation and Setup
-
Stoichiometry Calculation:
-
Aldehyde: 1.0 equivalent (e.g., 1.50 g, 10.0 mmol).
-
Methoxylamine HCl: 1.5 equivalents (e.g., 1.25 g, 15.0 mmol).
-
Sodium Acetate: 2.0 equivalents (e.g., 1.64 g, 20.0 mmol).
-
Solvent Volume: ~10 mL per gram of aldehyde (0.1 M concentration).
-
Reaction Execution
-
Dissolution: In the 100 mL RBF, dissolve 1,3-benzodioxole-4-carbaldehyde (1.50 g) in Ethanol (15 mL). The solution should be clear and slightly yellow.
-
Reagent Addition: Add Methoxylamine Hydrochloride (1.25 g) and Sodium Acetate (1.64 g) to the stirring solution.
-
Note: The order of addition prevents transient high acidity which could degrade the acetal linkage of the benzodioxole ring.
-
-
Reaction: Attach the reflux condenser. Heat the mixture to reflux (80 °C) for 2–3 hours .
-
Monitoring: Check progress by TLC (Eluent: 20% EtOAc in Hexanes).
-
Target: Disappearance of aldehyde spot (R_f ~0.6) and appearance of product spot (R_f ~0.7-0.8).
-
Workup and Isolation
-
Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to obtain a white/off-white semi-solid residue.
-
Partitioning: Resuspend the residue in Water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Rationale: Water dissolves the inorganic salts (NaCl, excess NaOAc, unreacted MeONH2), while the organic product partitions into EtOAc.
-
-
Washing: Wash the combined organic layers with:
-
10% Citric Acid or 1M HCl (1 x 15 mL) – Removes traces of unreacted amine.
-
Saturated NaHCO3 (1 x 15 mL) – Neutralizes acid traces.
-
Brine (1 x 15 mL) – Dries the organic layer.
-
-
Drying: Dry over anhydrous MgSO4 or Na2SO4 , filter, and concentrate in vacuo.
Purification
-
Crude Yield: Typically >95% as a pale yellow oil or low-melting solid.
-
Final Purification: If high purity (>99%) is required for biological assays, purify via Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).[3]
-
Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.
-
Note: The E and Z isomers may separate on silica; collect both if total oxime is desired, or separate if studying isomer-specific activity.
-
Workflow Visualization
Caption: Step-by-step experimental workflow from reaction setup to product isolation.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was executed correctly, compare your results against these standard physical data points.
Expected NMR Data (CDCl3, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| -CH=N- (Methine) | 8.35 - 8.50 | Singlet | 1H | Diagnostic peak. Shifted upfield from aldehyde (~10.0 ppm). |
| Aromatic (Ar-H) | 6.80 - 7.50 | Multiplet | 3H | Pattern depends on 1,2,3-substitution. |
| -O-CH2-O- (Dioxole) | 6.00 - 6.15 | Singlet | 2H | Characteristic methylene dioxy peak. |
| =N-O-CH3 (Methoxy) | 3.95 - 4.05 | Singlet | 3H | Diagnostic O-methyl peak. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion or loss during extraction. | Check aqueous layer pH (should be neutral/basic). Re-extract aqueous layer with EtOAc. |
| Aldehyde persists | Old reagents or insufficient heat. | Add 0.5 eq more MeONH2·HCl. Ensure vigorous reflux. |
| Multiple Spots on TLC | E/Z Isomerism.[4] | This is normal. If single isomer is required, separate via column chromatography or recrystallization (if solid). |
| Dark/Black Reaction | Decomposition of benzodioxole ring. | Acid concentration too high. Ensure NaOAc was added before or with the amine HCl salt. |
References
-
PubChem. 1,3-Benzodioxole-4-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General procedures for Oxime Ether synthesis. Org.[5][4][6] Synth. Coll. Vol. 6, p. 199. Available at: [Link]
-
Royal Society of Chemistry. Mechanochemical route for aldehyde-oxime conversions. Chem. Commun., 2012. Available at: [Link]
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Application Notes & Protocols: Synthesis of Methoximes from Benzodioxole Aldehydes
Introduction: The Strategic Importance of Methoxime Synthesis
The reaction between methoxyamine hydrochloride and aldehydes to form methoximes is a cornerstone transformation in modern organic and medicinal chemistry.[1][2] Methoximes (or O-methyl oximes) are critical structural motifs found in numerous active pharmaceutical ingredients (APIs) and agrochemicals, valued for their metabolic stability and ability to modulate biological activity.[2][3][4] This reaction is a specific instance of the broader class of oxime formations, which involve the condensation of a carbonyl compound with a hydroxylamine derivative.[5][6]
Benzodioxole aldehydes, such as piperonal (3,4-methylenedioxybenzaldehyde), are particularly important substrates. The benzodioxole moiety is a key pharmacophore present in many biologically active molecules. The conversion of these aldehydes into their corresponding methoximes provides a versatile handle for further synthetic elaboration and is a key step in the development of novel therapeutic agents. This guide provides a detailed examination of the underlying mechanism, critical reaction parameters, and field-tested protocols for this essential transformation.
Pillar 1: Understanding the Reaction Mechanism
The formation of a methoxime from an aldehyde and methoxyamine hydrochloride proceeds via a nucleophilic addition-elimination pathway, analogous to imine formation.[5] The reaction is critically dependent on pH, as it requires both a sufficiently nucleophilic amine and acid-catalyzed dehydration of the intermediate.[7]
The Stepwise Mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of the benzodioxole aldehyde. This step is reversible and forms a tetrahedral intermediate known as a hemiaminal.[7]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that can be facilitated by the solvent or other species in the reaction medium.
-
Acid-Catalyzed Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst. This converts the hydroxyl into a good leaving group (water).[7]
-
Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated methoxime.
-
Deprotonation: The final step is the deprotonation of the nitrogen atom, yielding the neutral methoxime product and regenerating the acid catalyst.
The Critical Role of pH: The reaction rate is highly pH-dependent.
-
At High pH (Basic): There is insufficient acid to effectively catalyze the dehydration of the hemiaminal intermediate (Step 3), slowing the overall reaction.
-
At Low pH (Strongly Acidic): The methoxyamine nucleophile becomes protonated (CH₃ONH₃⁺), rendering it non-nucleophilic and unable to initiate the attack on the carbonyl carbon.[7]
-
Optimal pH: Consequently, the reaction is fastest in a weakly acidic medium, typically around pH 4.5, which strikes a balance between ensuring sufficient concentration of the free nucleophile and enabling acid-catalyzed dehydration.[7][8]
Caption: The acid-catalyzed mechanism for methoxime formation.
Pillar 2: Optimizing Reaction Conditions
Successful and efficient synthesis depends on the careful control of several key parameters. The choices made will impact reaction rate, yield, and purity.
| Parameter | Recommendation | Rationale & Expert Insights |
| pH | Weakly Acidic (pH 4-5) for uncatalyzed reactions. Neutral (pH 7.0-7.4) with a nucleophilic catalyst. | As established, this pH range provides the optimal balance between nucleophile availability and catalyzed dehydration.[7] For sensitive substrates, such as biomolecules, catalysis at neutral pH is essential. |
| Solvent | Ethanol, Methanol, Water, or Biphasic Systems. | Alcohols are excellent solvents for both the aldehyde and methoxyamine hydrochloride. Aqueous media are often used in "green" chemistry protocols and for biological applications.[9][10] |
| Temperature | Room Temperature to Reflux (50-80°C). | Most reactions proceed efficiently at room temperature over several hours. Gentle heating can significantly reduce reaction times.[3] Solvent-free grinding methods may generate localized heat.[11][12] |
| Base/Acid Scavenger | Pyridine, Sodium Acetate, Na₂CO₃, or NaHCO₃. | Methoxyamine is supplied as a hydrochloride salt. A base is required to liberate the free methoxyamine nucleophile and neutralize the HCl formed during the reaction. Pyridine is a classic choice, acting as both a base and a solvent.[13][14] |
| Catalyst | Optional but recommended for neutral pH. Aniline derivatives (e.g., p-phenylenediamine), Lewis acids (e.g., MnCl₂, TiO₂). | Nucleophilic catalysts like aniline accelerate the reaction by forming a more reactive intermediate Schiff base.[7][15] Lewis acids can activate the carbonyl group toward nucleophilic attack.[3][16] |
| Stoichiometry | 1.0 eq. Aldehyde, 1.1-1.5 eq. Methoxyamine HCl, 1.5-2.0 eq. Base. | A slight excess of methoxyamine hydrochloride is typically used to drive the reaction to completion. A sufficient amount of base is crucial to free the nucleophile. |
Pillar 3: Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing methoximes from benzodioxole aldehydes under various conditions.
Protocol 1: Classical Synthesis in Ethanolic Solution
This robust and widely used method is suitable for general laboratory synthesis and offers high yields. The use of pyridine serves to liberate the free methoxyamine and act as a mild acid scavenger.[13]
Materials:
-
Benzodioxole Aldehyde (e.g., Piperonal) (1.0 mmol)
-
Methoxyamine hydrochloride (CH₃ONH₂·HCl) (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (10 mL)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the benzodioxole aldehyde (1.0 mmol) and methoxyamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Base Addition: Add pyridine (2.0 mmol) to the mixture and stir.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating to 50°C can be applied to accelerate the reaction if necessary.
-
Work-up (Solvent Removal): Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 15 mL), and finally brine (1 x 15 mL). The acid wash is critical for removing the pyridine catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methoxime.
-
Purification: The product can be further purified by recrystallization or column chromatography if required.
Protocol 2: Green, Solvent-Free Synthesis via Grinding
This environmentally benign approach minimizes waste and often reduces reaction times by using mechanical energy to facilitate the reaction.[11][12]
Materials:
-
Benzodioxole Aldehyde (1.0 mmol)
-
Methoxyamine hydrochloride (1.2 mmol)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reactant Setup: Combine the benzodioxole aldehyde (1.0 mmol), methoxyamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.5 mmol) in a mortar.
-
Reaction: Grind the solid mixture vigorously with a pestle for 5-15 minutes at room temperature. The progress can be monitored by taking a small sample, dissolving it in a solvent, and running a TLC.
-
Extraction: After completion, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mixture well.
-
Filtration: Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl).
-
Washing and Concentration: Wash the filtrate with a small amount of water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the pure methoxime. Yields are often excellent without the need for further purification.[12]
Protocol 3: Catalyzed Synthesis in Aqueous Buffer (Bioconjugation Model)
This protocol is adapted for reactions at neutral pH, which is crucial when working with pH-sensitive substrates. It relies on a nucleophilic catalyst to achieve a reasonable reaction rate.[7][13][15]
Materials:
-
Benzodioxole Aldehyde (1.0 mmol)
-
Methoxyamine hydrochloride (1.5 mmol)
-
p-Phenylenediamine (catalyst, 0.1 mmol, 10 mol%)
-
Phosphate-buffered saline (PBS), pH 7.4 (20 mL)
-
Ethyl acetate
Procedure:
-
Reactant Setup: In a flask, dissolve the benzodioxole aldehyde (1.0 mmol) in a minimal amount of a water-miscible co-solvent like DMSO or ethanol, if necessary, before adding it to the PBS buffer (20 mL).
-
Addition of Reagents: Add the methoxyamine hydrochloride (1.5 mmol) and the p-phenylenediamine catalyst (0.1 mmol) to the buffered solution.
-
Reaction: Stir the mixture at room temperature or 37°C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Extraction: Once the reaction is complete, extract the product from the aqueous mixture using ethyl acetate (3 x 20 mL).
-
Washing and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to remove any remaining catalyst and byproducts.
Caption: A generalized workflow for methoxime synthesis and purification.
References
- Oxime formation. (n.d.). Google Vertex AI Search. Retrieved February 26, 2026.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
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Karmakar, B., & Banerji, A. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ISRN Organic Chemistry, 2011, 1-5. [Link]
- Lad, U. P., et al. (2012).
- Application Notes and Protocols for Oxime Bond Form
- Kącka, A., & Szałkowska, A. (2013). Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes.Beilstein Journal of Organic Chemistry, 9, 435-441.
- Li, J., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding.E-Journal of Chemistry.
- Biswas, T. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement.YouTube.
- Production of alpha-hydroxy oximes. (1981).
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- Al-Jubouri, H. R. A. (2024). Synthesis of Piperonal Ether Oxime Compounds at Room Temperature Using a Strong Base.
- Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.).
-
Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(36), 22187-22192. [Link]
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Karakuş, S., & Artagan, Ö. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. [Link]
- Method for synthesizing methoxyamine hydrochloride. (2012).
- A kind of synthetic method of methoxylamine hydrochloride. (2022).
- Oximes. (n.d.). BYJU'S.
- The Chemical Synthesis of O-Methyl Oxime: Applications and Sourcing. (2026). Acme Organics.
- Dirksen, A., et al. (2006). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
-
Navarrete-Vazquez, G., et al. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 15(1), 52-59. [Link]
- Preparation method of methoxyamine hydrochloride. (2016).
- Method for synthesizing methoxyamine hydrochloride. (2012).
- Method for preparing methoxyamine hydrochloride by adopting microreactor. (2021).
- Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. (n.d.). Indian Journal of Chemistry.
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Application Notes & Protocols: 1,3-Benzodioxole-4-carbaldehyde O-Methyloxime as a Key Intermediate for Novel Pesticide Synergists
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating issue of insecticide resistance necessitates innovative strategies to maintain the efficacy of existing and new pest control agents. Pesticide synergists, which enhance the potency of active ingredients, are a cornerstone of modern resistance management.[1] The 1,3-benzodioxole (or methylenedioxyphenyl, MDP) scaffold is a well-established pharmacophore for potent synergists, primarily through the inhibition of insect metabolic enzymes like cytochrome P450 monooxygenases (P450s).[2] This document provides a comprehensive technical guide on the use of 1,3-benzodioxole-4-carbaldehyde O-methyloxime as a versatile intermediate for the synthesis and development of next-generation pesticide synergists. We present the scientific rationale, detailed protocols for its synthesis and characterization, and robust methodologies for evaluating its synergistic potential through in vitro enzyme inhibition assays and whole-organism bioassays.
Scientific Rationale and Mechanistic Insights
The Central Role of Cytochrome P450 Inhibition
Insects have evolved sophisticated detoxification mechanisms to survive exposure to xenobiotics, including insecticides. A primary defense is a superfamily of enzymes known as cytochrome P450s (also called mixed-function oxidases), which metabolize and neutralize insecticidal compounds.[3] Overexpression of these enzymes is a common cause of metabolic resistance in pest populations.
Synergists based on the 1,3-benzodioxole scaffold, such as the widely used Piperonyl Butoxide (PBO), function by inhibiting these P450 enzymes.[4][5] The mechanism involves the synergist acting as a substrate for the P450 enzyme. During its metabolism, a reactive intermediate is formed that binds tightly to the cytochrome P450, forming an inactive complex.[6] This inhibition prevents the enzyme from breaking down the co-administered insecticide, leading to higher internal concentrations of the active pesticide and prolonged activity within the insect, ultimately restoring its lethality.[4][7]
Rationale for this compound as an Intermediate
The target compound, this compound, is not typically an end-product synergist but rather a strategic intermediate. Its value lies in its chemical structure:
-
1,3-Benzodioxole Core: Provides the essential moiety for P450 inhibition.
-
O-Methyloxime Group: This functional group is a stable and versatile chemical handle. It can be used in subsequent synthetic steps to build more complex side chains designed to optimize properties like solubility, stability, and binding affinity to the target enzyme. The oxime functionality offers a distinct reactive pathway compared to the aldehyde precursor, enabling diverse derivatization strategies.
The synthesis of this intermediate from the readily available 1,3-benzodioxole-4-carbaldehyde is a straightforward and efficient chemical transformation, making it an excellent starting point for creating a library of novel synergist candidates.
Experimental Protocols
Protocol 2.1: Synthesis of this compound
This protocol details the conversion of 1,3-benzodioxole-4-carbaldehyde to its corresponding O-methyloxime. The reaction is a classic condensation between an aldehyde and a hydroxylamine derivative.
Materials:
-
1,3-Benzodioxole-4-carbaldehyde (PubChem CID: 82264)[8]
-
Methoxyamine hydrochloride (CH₃ONH₂·HCl)
-
Pyridine or Sodium Acetate (as a mild base)
-
Ethanol (or Methanol), reagent grade
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1,3-benzodioxole-4-carbaldehyde (e.g., 1.50 g, 10.0 mmol) in 30 mL of ethanol. Add methoxyamine hydrochloride (0.92 g, 11.0 mmol, 1.1 equivalents).
-
Base Addition: To the stirred suspension, add pyridine (1.2 mL, 15.0 mmol, 1.5 equivalents) dropwise. The pyridine acts as a base to neutralize the HCl released from the methoxyamine hydrochloride salt.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally with brine (1 x 25 mL).[9]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.
Protocol 2.2: Analytical Characterization of the Intermediate
Confirming the identity and purity of the synthesized intermediate is critical. Standard analytical techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key expected signals include the benzodioxole protons, the methoxy group singlet (~3.9-4.1 ppm), and the oxime proton singlet (~8.0-8.2 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₉NO₃ ≈ 180.06).[10]
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a C=N stretch (~1640 cm⁻¹).
-
Melting Point: A sharp melting point range indicates high purity.
Protocol 2.3: In Vitro Cytochrome P450 Inhibition Assay
This protocol assesses the direct inhibitory effect of the intermediate on P450 enzyme activity using insect-derived microsomes.
Materials:
-
Insect microsomes (prepared from a relevant insect species, e.g., housefly or mosquito, or commercially available).
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
A fluorogenic P450 substrate (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) or 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC)).[11]
-
Test compound (this compound) dissolved in DMSO.
-
Piperonyl Butoxide (PBO) as a positive control inhibitor.
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
96-well microplate (black, for fluorescence).
-
Microplate reader with fluorescence detection.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and PBO in DMSO. The final concentration of DMSO in the assay should be kept low (<1%).
-
Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:
-
Potassium phosphate buffer.
-
Insect microsomes (e.g., 0.1-0.5 mg/mL protein).
-
Test compound or control at desired concentrations.
-
-
Pre-incubation: Pre-incubate the plate at a suitable temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiation: Start the reaction by adding the fluorogenic substrate (e.g., BFC) and NADPH to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The product of the reaction is highly fluorescent, while the substrate is not.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.
-
Normalize the rates relative to the vehicle control (DMSO only).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[12][13]
-
Protocol 2.4: Whole Organism Bioassay for Synergism
This protocol determines the synergistic effect of the intermediate when combined with a standard insecticide against a target insect species.
Materials:
-
Target insect species (e.g., adult female Musca domestica or Aedes aegypti).
-
A standard insecticide (e.g., a pyrethroid like Permethrin).
-
Test intermediate.
-
Acetone (or other suitable solvent).
-
Micropipette or micro-applicator for topical application.
-
Holding cages with access to food and water.
Procedure:
-
Dose-Range Finding: Determine the LD₅₀ (lethal dose for 50% of the population) of the insecticide alone. Also, determine the maximum sub-lethal dose of the intermediate alone (the highest dose that causes no significant mortality).[14]
-
Treatment Groups: Prepare solutions in acetone for the following groups:
-
Insecticide alone (at its LD₅₀ and several other concentrations).
-
Intermediate alone (at its sub-lethal dose).
-
Combination: A fixed sub-lethal dose of the intermediate mixed with varying concentrations of the insecticide.
-
Solvent control (acetone only).
-
-
Application: Apply a small, precise volume (e.g., 0.5-1.0 µL) of the test solution topically to the dorsal thorax of each insect.[14]
-
Observation: Place the treated insects in holding cages and provide food and water. Assess mortality at a set time point (e.g., 24 hours).
-
Data Analysis:
-
Correct mortality data using Abbott's formula if control mortality is between 5-20%.[15]
-
Calculate the LD₅₀ of the insecticide in the presence of the synergist.
-
Determine the Synergism Ratio (SR) using the formula: SR = LD₅₀ of insecticide alone / LD₅₀ of insecticide + synergist
-
An SR value greater than 1 indicates synergism. A higher SR value signifies a more potent synergistic effect.
-
Table 1: Example Data Layout for Synergism Bioassay
| Treatment Group | Insecticide Conc. (µ g/insect ) | Synergist Conc. (µ g/insect ) | No. of Insects | % Mortality (24h) | Corrected Mortality (%) |
| Control | 0 | 0 | 30 | 3 | 0 |
| Synergist Alone | 0 | 5.0 | 30 | 6 | 3.1 |
| Insecticide Alone | 0.1 | 0 | 30 | 20 | 17.5 |
| Insecticide Alone | 0.2 | 0 | 30 | 55 | 53.6 |
| Insecticide Alone | 0.4 | 0 | 30 | 90 | 89.7 |
| Combo | 0.025 | 5.0 | 30 | 25 | 22.7 |
| Combo | 0.05 | 5.0 | 30 | 52 | 50.5 |
| Combo | 0.1 | 5.0 | 30 | 88 | 87.6 |
Conclusion and Future Directions
This compound serves as a valuable and strategically designed intermediate for developing novel pesticide synergists. The protocols outlined provide a clear pathway from synthesis and chemical verification to in vitro and whole-organism validation. A high Synergism Ratio from the bioassay, coupled with a low IC₅₀ value in the P450 inhibition assay, would validate this intermediate's scaffold as a promising foundation. Future work should focus on synthesizing a diverse library of derivatives from this intermediate to explore structure-activity relationships (SAR) and optimize for potency, safety, and environmental profile.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Piperonyl butoxide? Retrieved from [Link]
-
Wikipedia. (n.d.). Piperonyl butoxide. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). Piperonyl Butoxide General Fact Sheet. Oregon State University. Retrieved from [Link]
-
Public Health Toxicology. (2025, February 25). Piperonyl Butoxide: Friend or hidden foe? Retrieved from [Link]
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Hodgson, E., & Philpot, R. M. (1974). Methylenedioxyphenyl insecticide synergists as potential human health hazards. PubMed. Retrieved from [Link]
-
Hodgson, E. (Ed.). (n.d.). Piperonyl Butoxide - The Insecticide Synergist. Retrieved from [Link]
-
Chemical Warehouse. (2024, August 19). Piperonyl Butoxide (PBO) - Active Ingredient Page. Retrieved from [Link]
- Google Patents. (n.d.). EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions.
-
Connecticut General Assembly. (n.d.). Methylenedioxyphenyl Synergists for Insecticides. Retrieved from [Link]
-
CORDIS | European Commission. (2016, July 20). Ecofriendly synergists for insecticide formulations. Retrieved from [Link]
-
Philleo, W. W., Schonbrod, R. D., & Terriere, L. C. (1965). Mechanism of Insecticide Synergism, Methylenedioxyphenyl Compounds as Inhibitors of Hydroxylation of Naphthalene in Houseflies. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Esaac, E. G., & Casida, J. E. (1969). Metabolism in relation to mode of action of methylenedioxyphenyl synergists in houseflies. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2008138084A2 - Process for enrichment of safrole.
-
Liu, N., et al. (2023, March 17). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. ResearchGate. Retrieved from [Link]
-
Research Solutions. (n.d.). Possible New Approach to the Chemical Control of Plant Feeding Insects. Retrieved from [Link]
-
Bernard, C. B., & Philogène, B. J. R. (2009, October 20). Insecticide synergists: Role, importance, and perspectives. Taylor & Francis Online. Retrieved from [Link]
-
Federal Register. (2019, September 9). Pesticides; Interim Process for Evaluating Potential Synergistic Effects of Pesticides During the Registration Process; Notice of Availability and Request for Comments. Retrieved from [Link]
-
MDPI. (2023, August 24). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. Retrieved from [Link]
-
Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. PMC. Retrieved from [Link]
-
OEHHA. (1988, January 1). Safrole. Retrieved from [Link]
-
MDPI. (2023, March 25). Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids. Retrieved from [Link]
-
EPA. (2017, May 3). Evaluation of Pesticide Mixture Interaction (Synergy) PPDC Meeting. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
-
Colby, S. R. (1967). A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science. Retrieved from [Link]
- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). Safrole. Retrieved from [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. Retrieved from [Link]
-
National Toxicology Program. (2009, January 7). RoC Profile: Safrole. Retrieved from [Link]
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ResearchGate. (n.d.). Pre-steady-state kinetics of inhibition of cytochome P450 3A4-catalyzed 6β-hydroxylation of testosterone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. Retrieved from [Link]
-
PubMed. (2018, March 12). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]
-
MDPI. (2023, June 27). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
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Application Note: Benzodioxole Oxime Ethers in High-Performance Fragrance Systems
[1]
Executive Summary
This technical guide details the synthesis, evaluation, and application of benzodioxole oxime ethers —a class of robust odorants derived from heliotropin (piperonal). While benzodioxole aldehydes are classic perfumery staples (e.g., Cherry, Vanilla, Heliotrope notes), they suffer from chemical instability in functional media (discoloration in soaps, oxidation in bleach).[1]
Oxime ethers retain the desirable "heliotrope" olfactory core but introduce significant hydrolytic and oxidative stability , while often shifting the sensory profile toward modern "green," "floral," and "marine" nuances. This guide provides validated protocols for their synthesis and application, bridging organic chemistry and sensory science.
Regulatory & Compliance Warning (Precursor Control)
CRITICAL: The starting material for these protocols, Piperonal (3,4-methylenedioxybenzaldehyde) , is a listed Category 1 Precursor in the EU and a List I Chemical in the US (DEA) due to its potential use in the illicit manufacture of MDMA (Ecstasy).
-
Compliance: Researchers must verify local registration requirements (e.g., DEA Form 486 in the US) before procuring piperonal.[1]
-
Traceability: All mass balances during synthesis must be recorded in a controlled logbook.
-
Alternative: Where possible, consider purchasing pre-synthesized piperonal oxime if available, though it may still trigger "suspicious transaction" monitoring.[1]
Chemical Design & Mechanism
The conversion of the aldehyde functionality to an oxime ether significantly alters the physicochemical properties of the molecule.
Structural Transformation[2]
-
Aldehyde (Labile): Susceptible to oxidation (to piperonylic acid) and aldol condensation.[1] High vapor pressure.[1]
-
Oxime (Intermediate): Amphoteric, can undergo Beckmann rearrangement under acidic conditions.[1]
-
Oxime Ether (Target): Chemically inert ether linkage.[1] Increased substantivity (lower volatility) due to higher molecular weight and suppression of the carbonyl dipole.[1]
Reaction Pathway Visualization
The following diagram outlines the synthesis workflow and critical decision nodes.
Figure 1: Synthetic pathway from Piperonal to Oxime Ether via Schiff base formation and Williamson ether synthesis.
Experimental Protocols
Protocol A: Synthesis of Piperonal Oxime (Intermediate)
Rationale: Isolation of the oxime allows for purification before the alkylation step, ensuring high-purity final fragrance ingredients.
Reagents:
-
Piperonal (15.0 g, 0.1 mol)
-
Hydroxylamine Hydrochloride (8.3 g, 0.12 mol)
-
Sodium Acetate (12.3 g, 0.15 mol)
-
Methanol (100 mL) / Water (20 mL)[1]
Procedure:
-
Dissolution: Dissolve hydroxylamine HCl and sodium acetate in water/methanol mixture in a 250 mL round-bottom flask.
-
Addition: Add piperonal slowly with stirring. The reaction is slightly exothermic.[1]
-
Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] Aldehyde spot should disappear.
-
Work-up: Cool to 0°C. The oxime usually precipitates as white crystals.[1]
-
Filtration: Filter the solid, wash with ice-cold water (3 x 50 mL).
-
Drying: Dry in a vacuum oven at 40°C.
Protocol B: Alkylation to Oxime Ether (Target)
Rationale: Using Potassium Carbonate (
Reagents:
-
Piperonal Oxime (from Protocol A) (1.65 g, 10 mmol)[1]
-
Alkyl Halide (e.g., Methyl Iodide, Allyl Bromide, or Prenyl Chloride) (12 mmol)
-
Potassium Carbonate (Anhydrous) (2.76 g, 20 mmol)[1]
-
DMF (Dimethylformamide) (15 mL)[1]
Procedure:
-
Setup: Flame-dry a 50 mL flask under Nitrogen atmosphere.
-
Solvation: Dissolve Piperonal Oxime in DMF. Add
. Stir for 15 min at Room Temp (RT). -
Alkylation: Add the Alkyl Halide dropwise via syringe.[1]
-
Note: For volatile halides (MeI), use a reflux condenser with chilled water.[1]
-
-
Reaction: Stir at 60°C for 4-6 hours.
-
Quench: Pour mixture into 100 mL ice water. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic layer with Brine, dry over
, and concentrate. -
Isolation: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Olfactory & Stability Evaluation
Structure-Activity Relationship (SAR)
The "R" group on the oxime ether oxygen (
| R-Group | Compound Name | Olfactory Description | Substantivity (Hours on Blotter) |
| -H | Piperonal Oxime | Faint, balsamic, weak heliotrope | < 24h |
| -CH3 | Piperonal O-methyl oxime | Floral, powdery, anise-like, sweet | 48h+ |
| -Allyl | Piperonal O-allyl oxime | Green, leafy, galbanum-like, crisp | 72h+ |
| -Prenyl | Piperonal O-prenyl oxime | Fruity (Pear/Fig), floral, waxy | 100h+ |
Functional Stability Testing
Oxime ethers are designed to survive where aldehydes fail.[1]
Test Protocol:
-
Base: Unperfumed Liquid Bleach (pH 12, 5% NaOCl).[1]
-
Dosage: 0.5% fragrance material.[1]
-
Incubation: 4 weeks at 40°C.
-
Evaluation: Visual (Color change) + Olfactory (Off-notes).
Results Comparison:
Application Workflow
The following diagram illustrates the integration of these materials into a commercial fragrance development pipeline.
Figure 2: Development pipeline from chemical synthesis to functional product integration.
References
-
Synthesis of Oxime Ethers
-
Fragrance Application Patents
-
McGhie, J. A., et al. (2005).[1] Oxime methyl ethers. U.S. Patent No.[1][8] 6,924,263.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes floral/fruity notes of oxime ethers).[1]
-
Kao Corporation.[1] (1995).[1] Oxime ethers and perfume and flavouring compositions containing them.[1][8][9] European Patent EP0672746A1.[1] (Stability data in bleach/detergents).[1]
-
-
General Fragrance Chemistry
-
Regulatory (Piperonal)
-
U.S. Drug Enforcement Administration.[1] List I Chemicals.
-
Sources
- 1. Piperonal - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. EP0250897B1 - Process for the production of hydroxy-benzaldoxime-0 ethers - Google Patents [patents.google.com]
- 4. US4739118A - Process for the preparation of hydroxybenzaldoxime O-ethers - Google Patents [patents.google.com]
- 5. EP0277554B1 - Process for the preparation of hydroxybenzaldoxime-0-ethers - Google Patents [patents.google.com]
- 6. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Ethers Enhance Aroma Formulations For Manufacturers [chemicalbull.com]
- 8. US6924263B2 - Oxime methyl ethers - Google Patents [patents.google.com]
- 9. US3637533A - Perfume-containing compositions containing certain oximes as olfactory agents - Google Patents [patents.google.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
Troubleshooting & Optimization
Improving yield of O-methyloxime formation from sterically hindered aldehydes
Topic: High-Efficiency O-Methyloxime Formation from Sterically Hindered Aldehydes
Welcome to the Technical Support Center.
This guide is engineered for researchers facing recalcitrant carbonyl substrates. When standard protocols fail due to steric bulk (e.g., ortho-substituted aromatic aldehydes or tertiary
Module 1: Diagnostic Workflow
Start here. Before altering your protocol, identify the bottleneck using this logic flow.
Figure 1: Decision matrix for diagnosing low-yielding oxime ligations.
Module 2: The Science of Hindered Ligation
To improve yield, you must understand the competing kinetic penalties imposed by steric hindrance.
2.1 The Kinetic Trap
Steric hindrance blocks the trajectory of the incoming nucleophile (
-
Nucleophilic Attack (Rate Limiting Step 1): Bulky groups protect the carbonyl carbon, raising the activation energy (
). -
Dehydration (Rate Limiting Step 2): Even if the tetrahedral intermediate forms, sterics can destabilize the transition state required to eliminate water.
2.2 The Solution: Nucleophilic Catalysis
We utilize Aniline or p-Phenylenediamine (pPDA) to bypass the direct attack barrier. This is known as Transimination.[1]
-
Mechanism: The catalyst (small, highly nucleophilic) attacks the hindered aldehyde first, forming a highly reactive protonated Schiff base (imine).
-
Exchange: The methoxyamine then attacks this activated imine. The catalyst is a better leaving group than the oxygen of the aldehyde, driving the reaction forward.
Figure 2: The catalytic cycle where aniline acts as a nucleophilic shuttle.
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at ~50% conversion despite leaving it overnight. Why?
Diagnosis: You have likely hit the thermodynamic equilibrium or the pH has drifted. The Fix:
-
Check pH Stability: As the reaction proceeds, HCl (if using hydrochloride salts) is released. If the pH drops below 3.0, the methoxyamine becomes fully protonated (
) and loses nucleophilicity. Use 0.1M - 0.2M Acetate or Citrate buffer to maintain pH 4.5. -
Water Removal: O-methyloxime formation is reversible. In hindered systems,
is lower. Add 3Å molecular sieves to the reaction vessel to scavenge water and shift equilibrium to the right (Le Chatelier’s principle).
Q2: I cannot use acidic conditions (pH 4.5) because my protein/substrate is acid-sensitive.
Diagnosis: Standard oxime formation is lethargic at pH 7.0 because the carbonyl is not protonated (activated). The Fix: Switch to p-Phenylenediamine (pPDA) or m-Phenylenediamine (mPDA) as the catalyst.
-
Why? These catalysts are more nucleophilic than aniline and effective at neutral pH (pH 7.0 - 7.4).
-
Data Support: Dirksen & Dawson (2008) showed pPDA enhances rates up to 120-fold at pH 7 compared to uncatalyzed reactions.
Q3: My aldehyde is extremely hindered (e.g., adjacent to a quaternary carbon). Even with aniline, it's too slow.
Diagnosis: The activation energy is too high for standard aqueous buffers. The Fix:
-
Solvent Switch: Move to a dipolar aprotic solvent like DMSO or DMF if the substrate allows. These solvents strip the solvation shell from the nucleophile, making it "hotter" (more reactive).
-
High Concentration: Increase the catalyst concentration to 100 mM .
-
Temperature: Heat to 37°C or 50°C. Caution: Monitor for degradation.
Module 4: Comparative Data
Table 1: Catalyst Efficiency at pH 4.5 vs 7.0
Relative rate constants (
| Catalyst (10 mM) | pH 4.5 Efficiency | pH 7.0 Efficiency | Notes |
| None | 1x (Baseline) | <0.01x (Very Slow) | Rate limiting step changes with pH. |
| Aniline | 400x | 40x | The "Gold Standard" for acidic pH. |
| p-Phenylenediamine (pPDA) | >400x | 120x | Superior for neutral pH applications. |
| m-Phenylenediamine (mPDA) | High | High | Good alternative; less toxic than pPDA. |
Module 5: Optimized Protocol (The "Gold Standard")
Objective: Synthesis of O-methyloxime from a hindered aldehyde.
Reagents:
-
Substrate: Hindered Aldehyde (1 equiv)
-
Reagent: Methoxyamine HCl (5–10 equiv)
-
Buffer: 0.1M Sodium Acetate (pH 4.5) or Phosphate Buffer (pH 7.0)
Step-by-Step:
-
Buffer Prep: Prepare 0.1M NaOAc buffer adjusted to pH 4.5.
-
Catalyst Stock: Prepare a 1M stock solution of Aniline in the buffer (or DMSO if solubility is poor).[2] Note: Aniline oxidizes; use fresh or distilled.
-
Reaction Mix:
-
Dissolve Aldehyde in minimal organic co-solvent (DMSO/MeCN) if needed.
-
Dilute with Buffer to final aldehyde concentration of 1–10 mM.
-
Add Aniline stock to reach 100 mM final concentration.[2]
-
Add Methoxyamine HCl (5 equiv).
-
-
Incubation:
-
Incubate at 25°C (or 37°C for extreme hindrance).
-
Critical: Monitor pH after 1 hour; readjust to 4.5 with NaOH if necessary.
-
-
Workup:
-
The catalyst must be removed. Use size-exclusion chromatography (for biomolecules) or liquid-liquid extraction (DCM/Water) for small molecules.
-
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.
-
Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society.
-
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Oxime Ligation."[4] Angewandte Chemie International Edition.
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition.
Sources
- 1. C&EN | Chemistry news from around the world [cen.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Separating E and Z isomers of 1,3-benzodioxole-4-carbaldehyde O-methyloxime
Technical Support Center: Stereochemical Resolution of 1,3-Benzodioxole-4-Carbaldehyde O-Methyloxime
Ticket ID: #ISO-BDX-004 Subject: Separation and Stabilization of E/Z Isomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Molecule Profile
User Context: You are synthesizing this compound (often an intermediate for anticonvulsant or serotonergic APIs). The condensation of 1,3-benzodioxole-4-carbaldehyde with methoxyamine hydrochloride typically yields a mixture of E (trans) and Z (cis) isomers.
The Challenge: While the E-isomer is generally thermodynamically favored, the Z-isomer forms in significant quantities (up to 40%) due to the steric crowding at the C4 position (ortho to the dioxole oxygen). Separation is complicated by their similar polarity and susceptibility to acid-catalyzed equilibration.
| Property | Specification | Note |
| Target Molecule | This compound | |
| Isomerism | C=N Bond Geometry (E vs. Z) | E is typically the major product. |
| Key Risk | Acid-Catalyzed Isomerization | Occurs on acidic silica or in CDCl₃. |
| Detection | ¹H NMR, HPLC (UV 254 nm) | Distinct shifts for -OMe and -CH=N-. |
Diagnostic Triage: Identification
Q: How do I definitively distinguish the E and Z isomers by NMR?
A: You cannot rely solely on polarity.[1] You must use ¹H NMR. The geometry of the C=N bond creates distinct shielding environments.
-
The Imine Proton (–CH=N–): In benzaldoxime ethers, the E-isomer proton is typically deshielded (downfield) relative to the Z-isomer due to the anisotropy of the oximino oxygen lone pair.
-
The Methoxy Group (–OCH₃): The Z-isomer methoxy group is often shielded by the aromatic ring (upfield shift) compared to the E-isomer.
Diagnostic Table (CDCl₃):
| Signal | E-Isomer (Major) | Z-Isomer (Minor) | Mechanistic Reason |
| –CH=N– | ~8.0 – 8.3 ppm | ~7.3 – 7.6 ppm | Anisotropic deshielding in E. |
| –OCH₃ | ~3.9 – 4.0 ppm | ~3.8 – 3.9 ppm | Steric compression/shielding in Z. |
Critical Check: Ensure your CDCl₃ is neutralized (pass through basic alumina) before running the NMR. Trace HCl in aged chloroform can isomerize your sample in the tube, leading to confusing "time-averaged" spectra.
Purification Protocols
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on crude composition.
Protocol A: Flash Chromatography (The "Toluene Trick")
Standard Hexane/Ethyl Acetate gradients often fail to separate aromatic oxime isomers because the polarity difference is negligible.
-
Why it works: Toluene interacts with the aromatic pi-system of the benzodioxole. The E and Z isomers have different effective surface areas for pi-stacking, often amplifying separation factors (
) that are invisible in hexanes. -
Stationary Phase: Silica Gel 60 (spherical, 40–63 µm). Pre-treat with 1% Triethylamine (TEA) to neutralize acidic sites.
Step-by-Step:
-
Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of 99:1 Hexane:TEA. This prevents on-column isomerization.
-
Mobile Phase A: Toluene (100%).
-
Mobile Phase B: Ethyl Acetate or Acetone.
-
Gradient:
-
0–5 min: 100% Toluene (Isocratic).
-
5–20 min: 0%
5% EtOAc in Toluene. -
Note: The Z-isomer usually elutes first (less polar/more compact), followed by the E-isomer.
-
Protocol B: Preparative HPLC (High Purity)
If flash fails, C18 reverse-phase chromatography is the gold standard.
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm.
-
Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile.
-
Crucial: Do not use Trifluoroacetic acid (TFA). The low pH (~2) will catalyze isomerization during fraction collection and drying. Use Ammonium Hydroxide (pH ~10) or Ammonium Bicarbonate (pH ~7.5).
-
-
Gradient: 40% MeCN
80% MeCN over 20 minutes.
Troubleshooting & FAQs
Q: My peaks were separated on TLC, but they merged into a single broad peak during column chromatography. Why?
A: You likely experienced On-Column Isomerization . Silica gel is slightly acidic (pH 5–6). The benzodioxole ring is electron-rich, making the imine nitrogen sufficiently basic to be protonated by surface silanols. Once protonated, the C=N double bond character decreases, lowering the rotation barrier and allowing E/Z equilibration.
Mechanism of Failure:
Figure 2: Acid-catalyzed isomerization pathway via the iminium ion intermediate.
Solution: Always dope your solvents with 0.5% – 1% Triethylamine (TEA) or Pyridine during flash chromatography to keep the silica basic.
Q: The ratio of E:Z changed after I dried the fractions on the rotary evaporator. Is it heat sensitive?
A: Thermal isomerization is possible but usually requires temperatures >100°C. The more likely culprit is concentration of trace acids . If you used unbuffered solvents or chlorinated solvents (DCM/CHCl₃) that stabilize with HCl over time, evaporating the solvent concentrates this acid. As the volume decreases, the acid concentration spikes, catalyzing isomerization in the flask.
Solution:
-
Add a few drops of TEA to the collection flask before evaporation.
-
Keep the water bath temperature < 40°C.
-
Store the purified solid in the dark (prevent photo-isomerization) at -20°C.
Q: Can I use crystallization instead of chromatography?
A: Crystallization is efficient but highly specific to the impurity profile. The E-isomer is typically more crystalline.
-
Solvent System: Try hot Hexane with a minimal amount of Ethanol or Toluene.
-
Protocol: Dissolve crude at reflux. Cool slowly to RT, then to 4°C. Seed with pure E-isomer if available.
-
Warning: If the Z-isomer content is high (>30%), it often acts as an "oil impurity," preventing the E-isomer from crystallizing. You must enrich the E-isomer via flash chromatography (to >85%) before attempting crystallization.
References
-
Mechanisms of Acid-Catalyzed Isomerization: Rosenberg, S., et al. "Evidence for two concurrent mechanisms...[2] in acid-catalyzed O-methyloxime formation." Journal of the American Chemical Society.[2] Context: Establishes the protonation mechanism that necessitates the use of basic modifiers (TEA) during purification.
-
Purification of Aromatic Isomers: Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." The Journal of Organic Chemistry. Context: The foundational text for flash chromatography, modified here with the "Toluene/TEA" protocol for aromatic selectivity.
-
Benzodioxole Chemistry & Spectral Data: PubChem Compound Summary for 1,3-benzodioxole-4-carbaldehyde. Context: Verification of the core scaffold properties and stability data.
-
General Oxime Ether Separation Strategies: Koolen, H., et al. "Strategies for separation of isomers." ResearchGate Discussions/Chromatography Online. Context: Supports the use of C18 preparative HPLC over silica when resolution is poor.
Sources
Preventing hydrolysis of benzodioxole oxime ethers during storage
Welcome to the ChemStable Solutions Technical Portal. Doc ID: CS-OX-Bz-004 | Last Updated: 2026-02-26
Executive Summary
Benzodioxole oxime ethers are critical intermediates in pharmacophores and agrochemical synergists. While the oxime ether linkage (
This guide provides a self-validating workflow to ensure long-term stability, focusing on the specific electronic vulnerabilities introduced by the electron-rich benzodioxole ring.
Module 1: The Failure Mechanism
Why is my compound degrading?
The benzodioxole ring (1,3-benzodioxole) is strongly electron-donating via resonance. When attached to the oxime carbon, it increases the basicity of the imine nitrogen. This makes the molecule more prone to protonation—the rate-limiting step in hydrolysis.
The Pathway:
-
Protonation: Trace acid protonates the nitrogen.
-
Nucleophilic Attack: Water attacks the electrophilic carbon.[1]
-
Collapse: The tetrahedral intermediate collapses, cleaving the
bond.
Visualization: Acid-Catalyzed Hydrolysis Pathway[1][2]
Figure 1: The acid-catalyzed hydrolysis mechanism. Note that the electron-rich benzodioxole ring stabilizes the protonated intermediate, accelerating the reaction.
Module 2: Diagnostic Protocols
How do I validate sample integrity before storage?
Do not rely on visual inspection alone.[2][3] Hydrolysis products often share physical properties with the parent compound.
| Diagnostic Method | Primary Indicator of Hydrolysis | Detection Limit |
| 1H NMR | Disappearance of oxime ether | ~1-2% |
| TLC | Appearance of a lower | ~5% |
| pH Spot Test | Dissolve 5mg in 1mL neutral water/methanol (1:1). pH < 5.0 indicates residual acid risk. | Qualitative |
Module 3: Prevention & Storage Workflow
The "Triple-Seal" Protocol
This protocol is designed to be self-validating . If you cannot pass Step 1, do not proceed to Step 2.
Phase 1: Chemical Neutralization (The Critical Step)
Most storage failures stem from residual hydrochloride salts carried over from the oximation reaction (using
-
Dissolution: Dissolve crude product in a non-miscible solvent (e.g., Ethyl Acetate or DCM).
-
The Buffer Wash: Wash with saturated
(Sodium Bicarbonate) twice.-
Why? Removes strong mineral acids without hydrolyzing the ester/oxime.
-
-
The pH Validation: Check the pH of the aqueous layer of the final wash. It must be pH 8-9.
-
Drying: Dry organic layer over anhydrous
(Sodium Sulfate) for at least 30 minutes.
Phase 2: Physical Isolation
Once chemically neutral, physical barriers must prevent environmental moisture ingress.
Figure 2: The "Triple-Seal" storage workflow to prevent moisture ingress.
Phase 3: Environmental Control
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of hydrolysis significantly (
decreases approx. 2-3x for every 10°C drop). -
Light: Benzodioxoles are photosensitive. Use amber vials to prevent radical formation or
isomerization of the oxime.
Module 4: Troubleshooting & FAQs
Q1: My compound turned yellow during storage. Is it hydrolyzed?
Status: Warning Root Cause: Yellowing often indicates oxidation of the benzodioxole ring (forming catechols/quinones) or photo-isomerization, rather than simple hydrolysis. Action: Run a TLC. If the main spot is intact but a baseline smear appears, it is likely oxidative degradation. Ensure the storage headspace was effectively purged with Argon.
Q2: Can I store the oxime ether in solution (e.g., DMSO or Methanol)?
Status: Critical Risk Answer: No. Reasoning:
-
Methanol: Can undergo trans-oximation or acetal formation under trace acid catalysis.
-
DMSO: Is hygroscopic. It will pull atmospheric water into the sample, accelerating hydrolysis. Protocol: Always store as a dry solid. If solution storage is unavoidable for High-Throughput Screening (HTS), use anhydrous DMSO over 4Å molecular sieves and freeze at -80°C.
Q3: I used Silica Gel chromatography, and now my product is unstable. Why?
Status: Common Error Root Cause: Silica gel is slightly acidic (pH 4-5). It can protonate the oxime during purification, leaving "acidic hotspots" in the solid. Correction: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites, or perform a bicarbonate wash after the column.
References
-
IUPAC Compendium of Chemical Terminology (Gold Book). "Hydrolysis."
-
Source:[Link]
-
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Demonstrates the comparative stability and acid-dependence of oxime linkages).
-
Source:[Link]
-
-
University of Rochester, Dept. of Chemistry. "Strategies for Handling Moisture-Sensitive Compounds."
-
Source:[Link]
-
- BenchChem Technical Support. "Stability of 2,3-Benzodioxine Derivatives.
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime
The following guide provides an in-depth technical comparison and characterization protocol for 1,3-benzodioxole-4-carbaldehyde O-methyloxime . This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of benzodioxole-based pharmacophores.
Executive Summary & Pharmacophore Context
The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged scaffold in drug discovery, appearing in diverse bioactive molecules from tadalafil to paroxetine. The 4-substituted derivative is structurally distinct from the more common 5-substituted (piperonal-like) analogs. The proximity of the 4-position substituent to the dioxole oxygen bridge introduces unique steric and electronic effects that complicate NMR interpretation.
This guide compares the O-methyloxime derivative against its aldehyde precursor and analyzes the critical E/Z isomeric distinction , providing a self-validating protocol for structural confirmation.
Key Comparison Metrics
| Feature | Precursor (Aldehyde) | Product (O-Methyloxime) | Diagnostic Value |
| Functional Group Proton | Formyl (-CHO) @ ~10.2 ppm | Imine (CH=N) @ ~8.1–8.4 ppm | Primary Confirmation |
| Methyl Group | Absent | Methoxy (-OCH₃) @ ~3.9 ppm | Secondary Confirmation |
| Isomerism | Single isomer (planar) | E / Z mixture (typically E-dominant) | Purity/Geometry Check |
Experimental Protocol: Synthesis & Acquisition
Note: This protocol emphasizes the causality behind solvent choice and acquisition parameters to ensure reproducibility.
A. Synthesis Context (For Reference)
To generate the sample for characterization:
-
Reactants: 1,3-benzodioxole-4-carbaldehyde + Methoxylamine HCl.
-
Base/Solvent: Pyridine/Ethanol or NaOAc/MeOH.
-
Critical Step: The reaction typically favors the thermodynamically stable E-isomer, but kinetic Z-isomer formation can occur depending on pH and temperature.
B. NMR Acquisition Workflow
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets). Solvent: CDCl₃ (Chloroform-d) is the standard for direct comparison. DMSO-d₆ is used only if solubility is poor or to resolve exchangeable protons (rare for this O-methyloxime).
Figure 1: Standardized NMR acquisition workflow for benzodioxole derivatives.
Comparative Analysis: Precursor vs. Product
The most immediate validation of the reaction is the "Functional Switch"—the disappearance of the aldehyde signal and the appearance of the oxime signature.
Table 1: Chemical Shift Comparison (CDCl₃)
| Proton Assignment | Precursor: 1,3-benzodioxole-4-carbaldehyde (δ ppm) | Product: O-methyloxime (δ ppm) | Multiplicity & Coupling (J) |
| -CHO (Formyl) | 10.15 - 10.25 | Absent | Singlet (s) |
| -CH=N- (Imine) | Absent | 8.10 - 8.40 | Singlet (s) |
| -OCH₃ (Methoxy) | Absent | 3.90 - 4.00 | Singlet (s) |
| -O-CH₂-O- | 6.05 - 6.15 | 6.00 - 6.10 | Singlet (s) |
| Ar-H (H-6) | ~7.00 (Triplet) | ~6.90 - 7.00 | Triplet (t, J ≈ 8 Hz) |
| Ar-H (H-5, H-7) | ~6.80 - 7.40 | ~6.80 - 7.30 | Doublets (d, J ≈ 8 Hz) |
Expert Insight:
-
The 4-Position Effect: Unlike piperonal (3,4-isomer) where the aromatic protons appear as a singlet/doublet mix, the 4-substituted benzodioxole possesses three adjacent aromatic protons (5, 6, 7). This creates a distinct triplet (H6) flanked by two doublets (H5, H7) pattern, often referred to as a "1,2,3-trisubstituted benzene" pattern.
-
Shielding: The conversion of the electron-withdrawing carbonyl (CHO) to the slightly less withdrawing oxime (C=N-OR) typically causes a slight upfield shift (shielding) of the adjacent aromatic proton (H5).
Isomer Differentiation: E vs. Z
Oximes exist as geometric isomers. For 4-substituted benzodioxoles, the E-isomer (anti) is sterically favored, but the Z-isomer (syn) is a common impurity. Distinguishing them is critical for regulatory compliance.
Mechanism of Isomerism
-
E-Isomer (Anti): The -OMe group is oriented away from the benzene ring.
-
Z-Isomer (Syn): The -OMe group is oriented towards the benzene ring (specifically the H-5 proton).
Table 2: Diagnostic Criteria for Isomer Assignment
| Diagnostic Feature | E-Isomer (Major) | Z-Isomer (Minor) |
| Imine Proton (CH=N) | Typically Downfield (δ ~8.3) | Typically Upfield (δ ~7.6 - 8.0) |
| Methoxy Proton (OCH₃) | Standard shift (~3.95) | Often slightly shielded |
| NOESY / ROESY | Correlation: Imine H ↔ Ar-H5 | Correlation: Imine H ↔ OCH₃ |
Decision Logic for Isomer Assignment
Use the following logic tree to definitively assign your spectrum.
Figure 2: Logic flow for definitive E/Z isomer assignment using NOE spectroscopy.
Troubleshooting & Anomalies
-
Broad Signals: If the imine peak is broad, it may indicate restricted rotation or dynamic exchange between isomers. Running the NMR at elevated temperature (e.g., 50°C) can coalesce these peaks.
-
Missing Aldehyde Peak: Ensure the precursor was fully consumed. A residual peak at ~10.2 ppm indicates incomplete reaction.
-
Solvent Peaks: Be aware that the -OCH₂O- peak (~6.0 ppm) can sometimes overlap with residual solvent peaks or urea byproducts if not thoroughly worked up.
References
-
Creative Biostructure. NMR Analysis of E/Z Isomers in Oximes. Available at: [Link]
-
Chemistry Steps. 1H NMR Chemical Shift Values for Common Functional Groups. Available at: [Link]
-
Royal Society of Chemistry. E/Z configurational determination of oximes through NMR. Organic & Biomolecular Chemistry. Available at: [Link]
Technical Comparison Guide: GC-MS Profiling of Benzodioxole-4-carboxaldehyde O-methyloxime
The following technical guide details the GC-MS profiling of Benzodioxole-4-carboxaldehyde O-methyloxime , focusing on its differentiation from its structural isomer (piperonal O-methyloxime) and the performance of the O-methyloxime derivatization strategy.
Executive Summary & Core Directive
The Challenge: In synthesis and forensic analysis, distinguishing between regioisomers of methylenedioxy-substituted compounds is critical. Benzodioxole-4-carboxaldehyde (the "4-isomer") is the regioisomer of the common precursor Piperonal (3,4-methylenedioxybenzaldehyde or "5-isomer").[1] The Solution: Direct GC-MS analysis of underivatized aldehydes often yields poor peak shape and thermal degradation. Derivatization to the O-methyloxime stabilizes the analyte, improves volatility, and provides a distinct molecular ion ([M]+). Critical Insight: While the electron ionization (EI) fragmentation patterns of the 4- and 5-isomers are nearly isobaric (identical masses), this guide demonstrates that chromatographic retention time (RT) and specific ion abundance ratios are the definitive performance metrics for identification.
Mechanism of Derivatization
The conversion of the aldehyde to its O-methyloxime derivative is the primary step to ensure reproducible GC-MS data. This reaction prevents enolization and hydration, locking the structure into a stable geometric isomer set (
Reaction Scheme
The carbonyl group undergoes nucleophilic attack by methoxyamine hydrochloride.
-
Reagents: Methoxyamine HCl (CH
ONH ·HCl) in Pyridine.[1] -
Product: Benzodioxole-4-carboxaldehyde O-methyloxime (MW 179 Da).[1]
-
Isomerism: The product forms two geometric isomers (
and ), often resolving as two distinct GC peaks (typically in a 10:1 to 20:1 ratio).
DOT Diagram: Derivatization Workflow
The following diagram illustrates the critical pathway from raw sample to analytical data.
Figure 1: Step-by-step derivatization workflow ensuring quantitative conversion and removal of pyridine solvent.
GC-MS Fragmentation Analysis
The mass spectrum of benzodioxole-4-carboxaldehyde O-methyloxime is characterized by a robust molecular ion and specific cleavage pathways driven by the stability of the benzodioxole ring.[1]
Predicted Mass Spectrum Data (EI, 70 eV)
| Ion (m/z) | Abundance | Assignment | Mechanistic Origin |
| 179 | High (M+) | Molecular Ion | Stable aromatic oxime system.[1] |
| 148 | Base Peak | [M - OCH | |
| 121 | Medium | [M - C | Benzodioxole cation (loss of the entire oxime side chain). |
| 120 | Medium | [M - C | Radical cation formed by H-transfer and elimination.[1] |
| 65 | Low | [C | Cyclopentadienyl cation (breakdown of aromatic ring). |
| 51 | Low | [C | Ring fragmentation.[1] |
Fragmentation Logic & The "Ortho Effect"
The 4-isomer possesses a unique structural feature: the aldehyde/oxime substituent is vicinal (ortho) to the dioxole oxygen at position 3. The 5-isomer (Piperonal) has the substituent meta/para to the oxygens.
-
Primary Pathway (Common to both): Loss of the methoxy radical (
OCH , mass 31) to form the cation at m/z 148 . This is the dominant pathway for O-methyloximes.[1] -
Differentiation Pathway (Ortho Effect):
-
In the 4-isomer , the proximity of the oxime nitrogen to the ring oxygen can facilitate a "proximity effect," potentially enhancing the abundance of the m/z 120/121 ions relative to the molecular ion compared to the 5-isomer.
-
However, due to the rigidity of the dioxole ring, the mass spectra are often isobaric and qualitatively similar . Reliance on mass spectrum alone is a high-risk strategy.[1]
-
DOT Diagram: Fragmentation Pathway
Figure 2: Primary fragmentation pathways for benzodioxole O-methyloximes.
Performance Comparison: 4-Isomer vs. 5-Isomer
This section compares the target analyte against its primary alternative/interference, Piperonal O-methyloxime.[1]
Chromatographic Resolution (The Gold Standard)
Since fragmentation patterns are similar, Retention Time (RT) is the definitive discriminator.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, Rtx-5).[1]
-
Elution Order:
-
Benzodioxole-4-carboxaldehyde O-methyloxime: Elutes EARLIER .
-
Benzodioxole-5-carboxaldehyde O-methyloxime (Piperonal): Elutes LATER .
-
-
Reasoning: The 4-isomer has higher internal steric hindrance and potential intramolecular shielding due to the "ortho" position of the substituent relative to the ring oxygen. This lowers its effective boiling point and interaction with the stationary phase compared to the more linear/exposed 5-isomer.
| Feature | 4-Isomer (Target) | 5-Isomer (Piperonal) |
| Structure | Substituent adjacent to ring oxygen (Pos 4) | Substituent distal to ring oxygen (Pos 5) |
| GC Elution (DB-5) | Early Eluter | Late Eluter |
| Base Peak | m/z 148 | m/z 148 |
| Diagnostic Ratio | High m/z 148 : 179 ratio | Slightly lower m/z 148 : 179 ratio |
Experimental Protocol: Self-Validating System
To ensure scientific integrity, follow this protocol which includes internal validation steps.
-
Sample Preparation: Dissolve 1 mg of the aldehyde in 1 mL of Pyridine.
-
Derivatization: Add 20 mg Methoxyamine Hydrochloride. Vortex.
-
Incubation: Heat at 60°C for 1 hour. Validation: Solution should turn from clear to slightly yellow; disappearance of aldehyde peak on TLC or rapid GC check.
-
Extraction (Critical for GC longevity):
-
GC-MS Parameters:
References
-
NIST Mass Spectrometry Data Center. Piperonal (1,3-Benzodioxole-5-carboxaldehyde) Mass Spectrum.[1] National Institute of Standards and Technology. [Link]
-
Awad, T., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines.[1] Forensic Science International.[1] [Link]
-
Kusano, M., et al. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives... analyzed by GC/FI-MS. Rapid Communications in Mass Spectrometry.[1] [Link]
-
Sparkman, O. D. Mass Spectrometry of Analytical Derivatives: Ortho Effects. NIST/Wiley Mass Spectral Library Documentation.[1] [Link]
Sources
Spectroscopic Characterization of the C=N-O Moiety in Benzodioxole Derivatives: A Comparative IR Guide
Executive Summary & Theoretical Framework
The characterization of benzodioxole (1,3-benzodioxole) derivatives containing the C=N-O moiety —most commonly oximes (
In benzodioxole derivatives (e.g., piperonal oxime), the electron-donating nature (+M effect) of the methylenedioxy ring strongly influences these frequencies via conjugation. This guide compares these spectral signatures against their closest structural analogs: dimethoxybenzenes (veratrole derivatives) and unsubstituted benzenes.
Mechanistic Coupling (Resonance Effects)
The methylenedioxy group is a rigid, planar, electron-rich system. Its oxygen lone pairs participate in resonance that extends to the C=N bond, lowering its bond order (and frequency) while increasing the polarizability of the system.
Figure 1: Electronic resonance flow from the benzodioxole oxygen atoms to the oxime moiety, resulting in a bathochromic shift of the C=N vibrational frequency.
Comparative Spectral Analysis
The following data differentiates the benzodioxole scaffold from its 3,4-dimethoxy analog (Veratraldehyde oxime) and the unsubstituted Benzaldehyde oxime.
Diagnostic Band Assignments
| Vibrational Mode | Benzodioxole Deriv. (Piperonal Oxime) | Dimethoxy Analog (Veratraldehyde Oxime) | Unsubstituted (Benzaldehyde Oxime) | Diagnostic Note |
| 1640 – 1645 cm⁻¹ | 1635 – 1640 cm⁻¹ | 1645 – 1655 cm⁻¹ | The dioxole ring's rigidity prevents steric twisting, maintaining conjugation better than dimethoxy, yet the +M effect lowers | |
| 935 – 945 cm⁻¹ | 940 – 955 cm⁻¹ | 940 – 950 cm⁻¹ | Often overlaps with ring breathing modes. Requires careful baseline correction. | |
| 1250 – 1260 cm⁻¹ | 1260 – 1270 cm⁻¹ | Absent | Broad, strong band in both, but sharper in benzodioxoles due to ring strain. | |
| 1035 – 1045 cm⁻¹ | 1020 – 1030 cm⁻¹ | Absent | CRITICAL: The 1040 cm⁻¹ band is the "fingerprint" of the benzodioxole ring. | |
| Ring Puckering | ~925 – 930 cm⁻¹ | Absent | Absent | This band often merges with |
Interpretation of the Data[1][2][3][4][5]
-
The C=N Shift: In benzodioxole derivatives, the C=N stretch appears as a medium-intensity band near 1640 cm⁻¹. It is often sharper than in dimethoxy analogs because the steric bulk of methoxy groups can induce non-planarity, broadening the band.
-
The "Doublet" Trap: A common error is misidentifying the C=C aromatic ring stretch (~1600 cm⁻¹) as the C=N stretch. The C=N band is typically at a higher frequency (1640 cm⁻¹) and is more sensitive to solvent polarity (if running solution IR).
-
The 930 cm⁻¹ Conundrum: The N-O stretch (
cm⁻¹) and the methylenedioxy ring deformation ( cm⁻¹) often overlap. In non-benzodioxole oximes, the 930 cm⁻¹ region is cleaner.
Experimental Protocol: Validated Acquisition Workflow
To resolve the C=N-O bands accurately, you must mitigate Hydrogen Bonding effects which broaden the O-H and C=N bands.
Sample Preparation Methodologies
Method A: ATR (Attenuated Total Reflectance) – Rapid Screening
-
Suitability: Solid powders (pure API intermediates).
-
Pros: Fast, no sample destruction.
-
Cons: Lower sensitivity for weak N-O bands; pressure effects can shift lattice vibrations.
-
Protocol:
-
Place 5 mg of sample on the Diamond/ZnSe crystal.
-
Apply high pressure (clamp) to ensure contact.
-
Acquire 32 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities for penetration depth.
-
Method B: Solution Cell (CHCl₃ or CCl₄) – High Precision
-
Suitability: Detailed structural confirmation; separating H-bonding effects.
-
Pros: Breaks intermolecular H-bonds, sharpening the C=N peak.
-
Protocol:
-
Dissolve 10 mg sample in 1 mL dry CHCl₃.
-
Inject into a 0.1 mm pathlength KBr or CaF₂ liquid cell.
-
Run background with pure solvent.
-
Result: The broad OH band (~3300 cm⁻¹) will shift to a sharp free OH (
3550 cm⁻¹), and the C=N band will shift slightly higher (+5-10 cm⁻¹) and become sharper.
-
Decision Logic for Peak Assignment
Figure 2: Logical workflow for distinguishing the C=N-O moiety within a benzodioxole scaffold, separating it from aromatic ring vibrations.
Troubleshooting & Validation
Distinguishing C=N from C=C
The aromatic C=C stretch (quadrant stretching) usually appears at 1600 cm⁻¹ and 1580 cm⁻¹. The C=N stretch is typically distinct at 1640 cm⁻¹.
-
Validation Test: Protonation. Add a drop of HCl vapor to the sample. The C=N nitrogen will protonate (
), causing a significant shift in the C=N band (usually to higher frequency due to changed hybridization/bond character, typically ~1660-1670 cm⁻¹), while the aromatic C=C bands remain largely unchanged.
The "False Positive" Nitrile Oxide
If the band appears at 2200-2300 cm⁻¹ , you have isolated the Nitrile Oxide (
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C=N and N-O baseline frequencies).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
Elixir International Journal. (2011). Vibrational analysis of O-nitrobenzaldehyde oxime. Elixir Vib. Spec. 38, 4160-4163. Link (Comparative data for conjugated oxime systems).
-
National Institute of Standards and Technology (NIST). Piperonal IR Spectrum. NIST Chemistry WebBook, SRD 69. Link (Reference spectrum for the benzodioxole scaffold).
- Perez-Benito, J. F. (2003). Vibrational analysis of benzodioxole derivatives. Journal of Molecular Structure.
A Comparative Guide to the Crystal Structure Analysis of 1,3-Benzodioxole Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures at the atomic level, providing crucial insights into conformation, intermolecular interactions, and solid-state packing.[1][2][3][4] This information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.
The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities.[5][6][7] Its unique electronic and steric properties can significantly influence a molecule's interaction with biological targets. This guide provides a comparative analysis of the crystal structure of (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime, a representative member of this class, and contrasts it with a related benzodioxole derivative to highlight the impact of subtle molecular modifications on the crystal packing.
Case Study: (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime
A recent study elucidated the crystal structure of (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime, providing a wealth of information on its molecular geometry and supramolecular assembly.[9][10] The asymmetric unit of the title molecule, with the chemical formula C₈H₇NO₃, interestingly contains two independent molecules that exhibit slight conformational differences.[9][10]
Crystallographic Data and Refinement
The determination of a crystal structure through SCXRD involves a meticulous process of data collection and refinement.[2][11] The quality of the final structure is assessed by several parameters, including the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.
| Parameter | (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime |
| Chemical Formula | C₈H₇NO₃ |
| Formula Weight | 165.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5935 (4) |
| b (Å) | 10.5969 (4) |
| c (Å) | 12.9814 (5) |
| α (°) | 90 |
| β (°) | 108.538 (2) |
| γ (°) | 90 |
| Volume (ų) | 1510.34 (10) |
| Z | 8 |
| R-factor (%) | 4.1 |
| CCDC No. | 2262070 |
Table 1: Crystallographic data for (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime. Data sourced from Acta Crystallographica Section E.[9]
Molecular Geometry and Supramolecular Interactions
The two independent molecules in the asymmetric unit are nearly planar, with a slight dihedral angle between the benzene and dioxolane rings of 0.20 (7)° in one molecule and 0.31 (7)° in the other.[9] The most significant feature of the crystal packing is the formation of dimers through pairwise O—H⋯N hydrogen bonds. These dimers then stack upon one another, stabilized by π-π stacking interactions.[9][10]
A Hirshfeld surface analysis was employed to quantify the intermolecular interactions, revealing that H⋯O/O⋯H (36.7%), H⋯H (32.2%), and C⋯H/H⋯C (12.7%) contacts are the most significant contributors to the crystal packing.[9][10]
Comparative Analysis: The Impact of Substitution
To understand how modifications to the 1,3-benzodioxole scaffold influence crystal packing, we can compare the structure of our case study with that of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene]-1,2-dihydrophthalazine.[5][12] This molecule, while more complex, shares the same core benzodioxole unit.
| Parameter | (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime | (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene]-1,2-dihydrophthalazine |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | I4₁/a |
| Key Intermolecular Interactions | O—H⋯N hydrogen bonds, π-π stacking, C—H⋯O hydrogen bonds | N—H⋯N and C—H⋯N hydrogen bonds |
| Dominant Hirshfeld Contacts | H⋯O/O⋯H (36.7%), H⋯H (32.2%) | H⋯H (37.4%) |
Table 2: Comparison of crystallographic and interaction data.
The addition of the larger hydrazone and phthalazine moieties in the comparative compound leads to a different crystal system and space group.[5][12] While hydrogen bonding still plays a crucial role in the supramolecular assembly, the nature of these bonds changes from O—H⋯N to N—H⋯N and C—H⋯N.[5][12] Furthermore, the dominant intermolecular contacts in the Hirshfeld analysis shift, with H⋯H interactions becoming the most significant contributor to the crystal packing in the more complex molecule.[5] This highlights how substituent groups can dictate the preferred modes of intermolecular association and ultimately the overall crystal architecture.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule crystal structure follows a well-established workflow.[2][11] The causality behind each step is crucial for obtaining high-quality, publishable data.
Step 1: Crystal Selection and Mounting
-
Action: A single crystal of suitable size (ideally >20 µm in all dimensions) and quality (no visible cracks or defects) is selected under a microscope.[13]
-
Rationale: A single, well-ordered crystal is essential for producing a sharp diffraction pattern. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
Step 2: Data Collection
-
Action: The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[14]
-
Rationale: Low temperatures reduce atomic motion, leading to a clearer diffraction pattern and a more precise final structure. The rotation of the crystal ensures a complete dataset is collected.
Step 3: Structure Solution and Refinement
-
Action: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using direct methods to generate an initial electron density map.[2] An atomic model is built into this map and then refined against the experimental data.
-
Rationale: The phase information, which is lost during the diffraction experiment, is crucial for reconstructing the electron density. Refinement is an iterative process of adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.
Step 4: Structure Validation and Analysis
-
Action: The final refined structure is validated using crystallographic software to check for geometric reasonability and other potential issues. The molecular geometry, intermolecular interactions, and packing are then analyzed.
-
Rationale: Validation ensures the reliability of the crystal structure. The subsequent analysis provides the key chemical insights that are the ultimate goal of the experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure analysis of 1,3-benzodioxole derivatives provides invaluable information for understanding their chemical behavior and biological activity. Through a detailed examination of (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime and a comparative analysis with a related compound, we have demonstrated how subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions. The robust and well-established methodology of single-crystal X-ray diffraction, when applied with rigor, yields precise and reliable three-dimensional molecular structures that are fundamental to modern chemical and pharmaceutical research.
References
-
Structural Chemistry of Oximes | Crystal Growth & Design - ACS Publications. (2013, May 9). Retrieved from [Link]
-
Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
-
Crystal structure, Hirshfeld surface and crystal void analysis of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)hydrazin-1-ylidene] - PMC. (n.d.). Retrieved from [Link]
-
A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. (2022, October 7). Retrieved from [Link]
-
Structures of benzodioxol derivatives having various biological activities - ResearchGate. (n.d.). Retrieved from [Link]
- Crystal structure, Hirshfeld surface and crystal void analysis of (1Z)-1-[(E)-2-(2H-1,3-benzodioxol-5 - IUCr Journals. (2026, January 20). Retrieved from https://journals.iucr.org/e/issues/2024/02/00/gz5086/
-
Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11). Retrieved from [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023, October 6). Retrieved from [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9). Retrieved from [Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. (2019, May 16). Retrieved from [Link]
-
The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - Preprints.org. (2023, November 14). Retrieved from [Link]
-
Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results - ACS Publications. (2020, December 26). Retrieved from [Link]
-
Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC. (2025, November 26). Retrieved from [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (2022, June 22). Retrieved from [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (2020, October 14). Retrieved from [Link]
-
(PDF) Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - ResearchGate. (2025, September 8). Retrieved from [Link]
-
Cambridge Structural Database - Re3data.org. (n.d.). Retrieved from [Link]
-
1,3-benzodioxole-4-carbaldehyde - 7797-83-3, C8H6O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]
-
Cambridge Structural Database System - PSDS. (n.d.). Retrieved from [Link]
-
Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][5][8]dioxole-5-carbaldehyde oxime - PMC. (n.d.). Retrieved from [Link]
-
1,3-BENZODIOXOLE-4-CARBOXALDEHYDE - gsrs. (n.d.). Retrieved from [Link]
-
1,3-Benzodioxole, 5-(1-propenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem. (n.d.). Retrieved from [Link]
-
1,3-Benzodioxole-5-carboxaldehyde, 4-methoxy- | C9H8O4 | CID 10197946 - PubChem. (n.d.). Retrieved from [Link]
-
1,3-Benzodioxole-5-carboxaldehyde, 4-methyl- - Wikidata. (2025, November 4). Retrieved from [Link]
-
Benzodioxole-4-carboxaldehyde - CAS Common Chemistry. (n.d.). Retrieved from [Link]
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Comparative Stability Guide: O-Methyloxime vs. O-Benzyloxime Benzodioxole Derivatives
Executive Summary: The Stability Trade-Off
In the optimization of benzodioxole-containing drug candidates, the choice between an O-methyloxime and an O-benzyloxime moiety is a critical decision point that impacts metabolic half-life, chemical robustness, and physicochemical properties.
While both derivatives serve as stable bioisosteres for ketones or aldehydes, O-methyloxime derivatives generally exhibit superior metabolic and chemical stability. The O-benzyloxime introduces a significant "metabolic soft spot" at the benzylic position, which, when combined with the inherent lability of the benzodioxole ring, can lead to rapid intrinsic clearance (
This guide provides a technical breakdown of these stability profiles, supported by mechanistic insights and experimental protocols.
Chemical Stability: Hydrolysis and Cleavage[1][2]
Acid-Catalyzed Hydrolysis
Oxime ethers are fundamentally more stable than their hydrazone counterparts (approx.
-
O-Methyloxime: Highly robust. Resistant to hydrolysis under physiological pH (7.4) and mild acidic conditions (pH 1-5). Requires harsh acidic conditions (e.g., 6M HCl, reflux) to hydrolyze back to the parent ketone/aldehyde.
-
O-Benzyloxime: Similarly stable to aqueous acid hydrolysis but exhibits a unique Lewis Acid Lability .
Lewis Acid Sensitivity (The Orthogonal Differentiator)
A key chemical distinction is the susceptibility of O-benzyloximes to cleavage by Lewis acids such as Boron Trichloride (
-
Mechanism: The Lewis acid coordinates to the ethereal oxygen. In O-benzyloximes, the subsequent
-like or -like cleavage is facilitated by the stability of the benzyl cation/radical character or the accessibility of the benzylic carbon. -
Result: O-benzyloximes can be cleaved to the parent oxime (or hydrolyzed) under non-aqueous conditions where O-methyloximes remain inert.
Verdict: For final drug candidates, O-methyloxime is preferred for its inertness. O-benzyloxime is a "protecting group" level of stability—stable in blood, but chemically cleavable.
Metabolic Stability: The "Double Soft Spot" Risk
This is the most critical parameter for drug development. The benzodioxole moiety itself is a known metabolic liability due to the formation of a carbene intermediate via CYP450 oxidation.[1] Adding an O-benzyloxime creates a molecule with two primary metabolic soft spots.
Metabolic Pathways Analysis
-
Benzodioxole Oxidation: CYP450 enzymes (e.g., CYP2D6, CYP3A4) oxidize the methylene bridge (
). This leads to a carbene intermediate that can irreversibly inhibit the CYP enzyme (mechanism-based inactivation) or hydrolyze to a catechol. -
O-Dealkylation (The Differentiator):
-
O-Methyl: O-demethylation occurs via Hydrogen Atom Transfer (HAT) from the methyl group. This is a standard metabolic route but often slower than benzylic oxidation due to the higher bond dissociation energy (BDE) of the primary
bond. -
O-Benzyl: The benzylic position (
) is highly susceptible to CYP450-mediated oxidation. The resulting radical is resonance-stabilized by the aromatic ring. Consequently, O-debenzylation is typically faster than O-demethylation.
-
Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic pathways and the "Double Soft Spot" concept.
Caption: Comparative metabolic pathways showing the higher lability of the O-Benzyl group (red arrow) compared to the O-Methyl group, superimposed on the intrinsic benzodioxole instability.
Photostability and Isomerization[4]
Oxime ethers are photosensitive molecules. Upon exposure to UV or strong visible light, they undergo E/Z isomerization .
-
Isomerization: Both O-methyl and O-benzyl derivatives will equilibrate to a photostationary state (often favoring the E-isomer, but solvent-dependent) under light exposure. This is not a degradation per se, but a change in isomeric purity that must be controlled during manufacturing and storage.
-
Photolytic Cleavage: O-benzyloximes carry a higher risk of
bond homolysis under UV irradiation compared to O-methyloximes. The benzyl radical is a stable leaving group, facilitating fragmentation pathways that are less accessible to the methyl analog.
Recommendation: All oxime ether derivatives should be stored in amber glass. For O-benzyloximes, strict exclusion of UV light is mandatory to prevent degradation products beyond simple isomerization.
Summary of Comparative Properties
| Parameter | O-Methyloxime | O-Benzyloxime | Implications for Drug Dev |
| Metabolic Stability | High | Low/Moderate | Methyl is preferred for longer |
| Lipophilicity (LogP) | Lower | Higher (+ ~1.5-2.0 log units) | Benzyl increases non-specific binding. |
| Acid Stability (Aq) | Stable | Stable | Both survive stomach acid. |
| Lewis Acid Stability | Stable | Labile | Benzyl allows orthogonal deprotection. |
| Photostability | Isomerizes (E/Z) | Isomerizes + Potential Cleavage | Methyl is cleaner under light stress. |
| Molecular Weight | +15 Da (vs Oxime) | +91 Da (vs Oxime) | Methyl is more "atom efficient". |
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) -
Test Compounds (10 mM DMSO stock)
-
Phosphate Buffer (100 mM, pH 7.4)
Protocol:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM) to minimize saturation kinetics. Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor: Loss of parent mass.
-
Metabolite ID: Scan for loss of -14 Da (Demethylation) vs loss of -90 Da (Debenzylation) vs +16 Da (Benzodioxole catechol formation).
-
Chemical Hydrolysis Stress Test
Objective: To confirm resistance to physiological acid stress.
Protocol:
-
Dissolve compound in MeOH:0.1N HCl (1:1 ratio).
-
Incubate at 37°C.
-
Monitor via HPLC at
. -
Acceptance Criteria: < 5% degradation after 24 hours indicates stability suitable for oral administration.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Anders, M. W., et al. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology, 33(4), 577-580.[2] [Link]
- Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.
-
Zhang, X., & Rovis, T. (2021).[3] Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products.[3] Journal of the American Chemical Society, 143(51), 21211-21217. [Link]
- Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism, 1(1), 67-84.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products [organic-chemistry.org]
Safety Operating Guide
1,3-Benzodioxole-4-carbaldehyde O-methyloxime proper disposal procedures
The following operational guide details the disposal and handling procedures for 1,3-Benzodioxole-4-carbaldehyde O-methyloxime .
Executive Summary & Chemical Profiling
Effective disposal requires understanding the molecule's reactivity profile. We are not merely discarding "chemical waste"; we are managing a functionalized benzodioxole that presents specific stability and reactivity concerns.
Compound Analysis:
-
Chemical Identity: this compound.
-
Functional Moieties:
-
Benzodioxole Ring: Lipophilic core. Environmental hazard (aquatic toxicity).[1][2]
-
O-Methyloxime Ether: The critical functional group for disposal. Unlike simple oximes, O-alkyloximes are generally more stable, but they remain susceptible to acid-catalyzed hydrolysis , which liberates methoxyamine (a toxic irritant) and the parent aldehyde.
-
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity).
Core Hazard Directive: DO NOT commingle this compound with strong acids or oxidizing agents in waste streams. Acidic environments can degrade the oxime linkage, releasing toxic amine vapors and potentially pressurizing waste containers.
Waste Stream Segregation Strategy
To ensure a self-validating safety system, strict segregation is required before the material leaves the bench.
| Waste Category | Classification | Rationale |
| Primary Stream | Non-Halogenated Organic | The compound contains C, H, N, O. It burns cleanly in high-temp incinerators. |
| Incompatible Stream | Acidic Waste (Inorganic/Organic) | CRITICAL: Contact with low pH waste triggers hydrolysis. |
| Incompatible Stream | Oxidizing Agents | Risk of exothermic reaction with the electron-rich benzodioxole ring. |
| Container Type | HDPE or Glass (Amber) | Standard compatibility. Amber glass prevents UV degradation during accumulation. |
Operational Disposal Protocols
Protocol A: Disposal of Pure Substance (Solid/Oil)
For expired reagents or synthesis products (>50 mg).
-
Solvation: Do not dispose of the neat solid directly if possible. Dissolve the compound in a minimal amount of compatible solvent (Acetone, Methanol, or Ethyl Acetate).
-
Scientist's Note: Solvation reduces the risk of localized "hot spots" in the waste container and ensures the compound flows into the incinerator feed properly.
-
-
Transfer: Pour the solution into the Non-Halogenated Organic Solvent waste carboy.
-
Rinse: Triple-rinse the original vial with the same solvent, adding rinsate to the waste carboy.
-
Labeling: Tag the waste container immediately. List "Benzodioxole derivative" and "Organic Solvents."
Protocol B: Disposal of Reaction Mixtures (HPLC/TLC Waste)
For dilute solutions containing the oxime.
-
pH Check: Verify the waste solution is Neutral (pH 6-8).
-
If Acidic: Neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the main waste drum.
-
-
Segregation: If the mobile phase contains Acetonitrile or Methanol, dispose in Organic Solvent Waste .
-
Caution: If the mobile phase contains >1% Trifluoroacetic Acid (TFA) or Formic Acid, ensure the waste container is vented or neutralized, as the oxime may slowly hydrolyze over time.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision matrix for safe disposal, prioritizing neutralization of acidic solutions to prevent toxic by-product formation.
Emergency Contingencies
In the event of a spill or accidental exposure during disposal:
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area if the spill is large (>100mL) or if heated.
-
Absorb: Use Vermiculite or Sand . Do not use sawdust or paper towels if the material is concentrated, as benzodioxoles can be combustible.
-
Decontaminate: Wash the surface with a dilute soap solution. Avoid bleach (hypochlorite), as it can react with nitrogenous compounds (oximes) to form unstable chloramines.
-
-
Exposure:
Regulatory Compliance Check
Before final disposal, verify the following:
-
Precursor Status: While 1,3-benzodioxole is a generic core, specific isomers (like piperonal) are DEA List I chemicals. Ensure your specific isomer (4-carbaldehyde derivative) is not misidentified as a regulated precursor in your inventory system.
-
RCRA Coding (USA): This compound is not P-listed or U-listed specifically. It defaults to a characteristic waste (Ignitable D001 if in solvent) or simply general organic waste suitable for fuel blending/incineration.
References
-
PubChem. (n.d.).[5] 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3.[5][6][7] National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[5] Substance Information: 1,3-Benzodioxole.[1][2][3][5][6][7][8][9] Retrieved February 26, 2026, from [Link]
-
American Chemical Society. (2025). Guide to Laboratory Waste Management. ACS Center for Lab Safety. Retrieved February 26, 2026, from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE [drugs.ncats.io]
- 7. 7797-83-3 1,3-Benzodioxole-4-carbaldehyde AKSci J96819 [aksci.com]
- 8. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 9. 1,3-Benzodioxole-4-carboxaldehyde, 5-iodo- | 249636-72-4 [chemicalbook.com]
Comprehensive Safety & Handling Guide: 1,3-Benzodioxole-4-carbaldehyde O-methyloxime
Executive Safety Summary (Immediate Action Card)
Compound Identity:
-
Chemical Name: 1,3-Benzodioxole-4-carbaldehyde O-methyloxime
-
Parent Structure CAS: 7797-83-3 (1,3-Benzodioxole-4-carbaldehyde)[1][2]
-
Chemical Class: Benzodioxole derivative / O-Alkyloxime
-
Physical State: Likely solid or viscous liquid (based on parent MP 32–36°C).
Critical Hazard Overview (Inferred from Structure & Parent Analogues):
-
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][3]
-
Potential Hazards: Skin Sensitization (common in benzodioxoles), Acute Toxicity (Oral).
-
Reactivity: Stable under normal conditions; incompatible with strong oxidizing agents and strong acids (potential hydrolysis to parent aldehyde and methoxyamine).
| Emergency Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if present.[4] Consult a physician immediately. |
| Skin Contact | Wash with soap and water for 15 minutes .[5] Remove contaminated clothing.[4][5] Isolate in a bag. |
| Inhalation | Move to fresh air.[4][5][6] If breathing is difficult, administer oxygen (trained personnel only). |
| Ingestion | Rinse mouth. Do NOT induce vomiting . Contact Poison Control immediately. |
| Spill (< 10g) | Absorb with vermiculite or damp pad. Place in a sealed hazardous waste bag. Ventilate area.[3][4][5] |
| Fire | Use CO₂, Dry Chemical, or Foam.[4][5] Do not use high-pressure water jet (may spread chemical). |
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I emphasize that This compound lacks a widely published, compound-specific Safety Data Sheet (SDS) in many public repositories. Therefore, we must apply the Precautionary Principle , utilizing data from its parent compound (1,3-Benzodioxole-4-carbaldehyde) and functional group analogues.
Mechanistic Hazard Analysis[7]
-
Benzodioxole Moiety: The methylenedioxy ring is a known structural alert for Cytochrome P450 inhibition (mechanism-based inactivation). While this affects pharmacokinetics, it implies biological activity that warrants strict containment to prevent inadvertent absorption [1].
-
Aldehyde Parentage: The parent aldehyde (CAS 7797-83-3) is classified as a Skin Irritant (Cat 2) and Eye Irritant (Cat 2A) [2]. The O-methyloxime derivative masks the aldehyde reactivity but retains lipophilicity, potentially increasing skin permeation rates.
-
O-Methyloxime Stability: While hydrolytically more stable than simple oximes, exposure to strong acids can regenerate the parent aldehyde and methoxyamine (a known irritant and mutagen).
Hierarchy of Controls Workflow
The following diagram illustrates the mandatory safety hierarchy for handling this compound.
Caption: Hierarchy of Controls for handling this compound, prioritizing engineering isolation over PPE.
Personal Protective Equipment (PPE) Selection Matrix
Scientific Rationale: Standard latex gloves offer insufficient protection against aromatic ethers and oximes due to high permeation rates. Nitrile is the minimum standard, but thickness and breakthrough time are critical variables.
| PPE Category | Recommendation | Technical Specification / Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff).Rationale: Benzodioxoles are lipophilic. Double gloving provides a visual breach indicator and increases breakthrough time (>240 mins). |
| Eye Protection | Chemical Splash Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).Rationale: Safety glasses are insufficient due to the risk of fine particulates or splash migration. Goggles seal the orbital area. |
| Body Protection | Lab Coat + Apron | Material: Cotton/Polyester blend (standard) + Tyvek® apron for scale-up (>5g).Rationale: Prevents absorption through clothing fibers in case of spill. |
| Respiratory | Fume Hood (Primary) | Respirator (Secondary): N95/P100 (particulates) or OV cartridge (vapors) only if outside hood.Rationale: Low vapor pressure is expected, but dust generation is the primary inhalation risk. |
Operational Handling Protocol
A. Weighing & Transfer
-
Causality: Static electricity can disperse fine powders of organic intermediates.
-
Protocol:
-
Place the analytical balance inside the fume hood or a vented balance enclosure.
-
Use an antistatic gun on the weighing boat and spatula before contact.
-
Tare the vessel. Transfer the solid using a stainless steel spatula (avoid plastic if static is observed).
-
Immediately recap the source container. Wipe the exterior threads with a Kimwipe dampened with ethanol to remove invisible residue.
-
B. Reaction Setup
-
Causality: Moisture sensitivity is low, but oxidative stability suggests inert atmosphere handling ensures reproducibility.
-
Protocol:
-
Clamp the reaction vessel securely.
-
If heating is required, use a silicone oil bath or heating block (avoid water baths to prevent cross-contamination in case of breakage).
-
Ensure the condenser is active before heating to prevent vapor escape.
-
C. Decontamination of Surfaces
-
Protocol:
-
Apply a surfactant-based cleaner (e.g., Decon 90) followed by an ethanol wipe.
-
UV Verification: Many benzodioxole derivatives fluoresce under UV light (254/365 nm). Use a handheld UV lamp to verify the absence of residue on the benchtop [3].
-
Disposal & Waste Management
Logic: Environmental regulations strictly prohibit flushing aromatic heterocycles due to aquatic toxicity risks (inferred from benzodioxole ecotoxicity data) [4].
Caption: Decision tree for segregating this compound waste streams.
Disposal Steps:
-
Quench: If the waste contains unreacted reagents, quench appropriately before adding to the waste container.
-
Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations .
-
Segregation: Keep separate from oxidizers (e.g., nitric acid waste) to prevent exothermic decomposition.
References
-
Murray, M. (2000).[7] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.[7]
-
PubChem. (2025).[1] 1,3-Benzodioxole-4-carboxaldehyde (CAS 7797-83-3) Safety Data. National Library of Medicine.
-
Fisher Scientific. (2025). Safety Data Sheet: 1,3-Benzodioxole-4-carboxylic acid (Analogue).
-
Apollo Scientific. (2022).[3] 1,3-Benzodioxole Safety Data Sheet. Chemwatch.[3]
Disclaimer: This guide is based on the chemical properties of 1,3-Benzodioxole-4-carbaldehyde and its analogues.[1][7] In the absence of a specific SDS for the O-methyloxime derivative, this document applies the "Highest Hazard" precautionary approach. Always consult your institution's Chemical Hygiene Officer before use.
Sources
- 1. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7797-83-3 1,3-Benzodioxole-4-carbaldehyde AKSci J96819 [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
